4-bromo-6-methoxy-7-methyl-1H-indole
Description
Properties
IUPAC Name |
4-bromo-6-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSPCHZYUMBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289554 | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-81-0 | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-6-methoxy-7-methyl-1H-indole, a substituted indole of interest for medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a robust and scientifically sound approach primarily based on the versatile Leimgruber-Batcho indole synthesis. An alternative strategy utilizing the classical Fischer indole synthesis is also discussed. This guide is intended to provide researchers with the necessary theoretical and practical framework to successfully synthesize this target molecule. It delves into the mechanistic underpinnings of the selected reactions, the rationale behind procedural choices, and detailed experimental protocols.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. The specific substitution pattern of 4-bromo-6-methoxy-7-methyl-1H-indole suggests its potential as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of bromo, methoxy, and methyl groups offers multiple points for further functionalization, making the development of a reliable synthetic route to this compound a significant endeavor.
Strategic Approach: The Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a highly efficient and mild method for the preparation of a wide variety of substituted indoles, often providing high yields where other methods may fail.[2][3] This synthetic route is particularly advantageous due to the ready availability of substituted o-nitrotoluenes.[2] The core of this synthesis involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form a β-dialkylamino-2-nitrostyrene (an enamine), which then undergoes reductive cyclization to yield the desired indole.[1][3]
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 4-bromo-6-methoxy-7-methyl-1H-indole utilizing the Leimgruber-Batcho synthesis is outlined below. The key disconnection breaks the indole ring at the C2-C3 and N1-C7a bonds, leading back to a substituted o-nitrotoluene.
Caption: Retrosynthetic analysis for 4-bromo-6-methoxy-7-methyl-1H-indole.
Synthesis of the Key Starting Material: 4-bromo-2-methoxy-1-methyl-3-nitrobenzene
The success of the Leimgruber-Batcho synthesis hinges on the availability of the appropriately substituted o-nitrotoluene. In this case, 4-bromo-2-methoxy-1-methyl-3-nitrobenzene is the required precursor. A plausible synthesis for this starting material begins with commercially available 4-bromo-2-methoxy-1-methylbenzene.
Step 1: Nitration of 4-bromo-2-methoxy-1-methylbenzene
The nitration of 4-bromo-2-methoxy-1-methylbenzene is a critical step. The directing effects of the substituents on the aromatic ring must be carefully considered. The methoxy group is a strongly activating, ortho-, para--directing group, while the methyl group is a weakly activating, ortho-, para--directing group. The bromine atom is a deactivating, ortho-, para--directing group. The position of nitration will be predominantly influenced by the strongly activating methoxy group, directing the incoming nitro group to the positions ortho and para to it. Given that the para position is occupied by the bromine atom, nitration is expected to occur at one of the ortho positions. The steric hindrance from the adjacent methyl and bromo groups will influence the regioselectivity of the nitration.
Experimental Protocol:
-
To a stirred solution of 4-bromo-2-methoxy-1-methylbenzene in a suitable solvent such as acetic anhydride or concentrated sulfuric acid, cooled to 0 °C, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid).
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-bromo-2-methoxy-1-methyl-3-nitrobenzene.
Step-by-Step Synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole
Step 2: Enamine Formation
The formation of the enamine intermediate is the first step of the Leimgruber-Batcho synthesis.[3] This involves the reaction of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine.[3] The mildly acidic benzylic protons of the methyl group in the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the electrophilic carbon of the DMF-DMA.[4]
Caption: Formation of the enamine intermediate.
Experimental Protocol:
-
A mixture of 4-bromo-2-methoxy-1-methyl-3-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent like dioxane or DMF is heated.[5]
-
The reaction is typically heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid.[3] This intermediate can be used in the next step without further purification.
Step 3: Reductive Cyclization
The final step is the reductive cyclization of the enamine intermediate to form the indole ring.[3] Various reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[1][3] The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the enamine moiety, followed by the elimination of pyrrolidine to afford the aromatic indole.[3]
Caption: Reductive cyclization to the indole.
Experimental Protocol:
-
The crude enamine intermediate is dissolved in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).[5]
-
Raney nickel (as a slurry in water) is added to the solution.[5]
-
The mixture is cooled to 0 °C, and hydrazine monohydrate is added dropwise.[5]
-
After the addition, the reaction is stirred at room temperature for several hours.
-
The reaction mixture is then filtered through a pad of Celite to remove the Raney nickel, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product, 4-bromo-6-methoxy-7-methyl-1H-indole.
Alternative Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] This method could also be adapted for the synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole.
Proposed Retrosynthetic Analysis
The key disconnection in the Fischer indole synthesis involves breaking the N1-C2 and C3-C3a bonds of the indole ring, leading back to a substituted phenylhydrazone, which is formed from the corresponding phenylhydrazine and a carbonyl compound.
Caption: Retrosynthetic analysis via the Fischer indole synthesis.
Synthetic Considerations
The primary challenge in this approach lies in the synthesis of the required 4-bromo-2-methoxy-3-methylphenylhydrazine. This would likely involve a multi-step sequence starting from a commercially available substituted aniline or nitrobenzene. Once the phenylhydrazine is obtained, it would be condensed with a suitable carbonyl compound, such as acetaldehyde or an equivalent, to form the corresponding hydrazone. The subsequent acid-catalyzed cyclization, often using catalysts like polyphosphoric acid (PPA) or zinc chloride, would then yield the desired indole.[6][8]
Experimental Protocol Outline:
-
Hydrazone Formation: The substituted phenylhydrazine is reacted with an aldehyde or ketone (e.g., acetaldehyde) in a suitable solvent, often with acid catalysis, to form the phenylhydrazone.[7]
-
Indolization: The isolated or in situ generated phenylhydrazone is treated with a strong acid catalyst (e.g., PPA, H₂SO₄, or a Lewis acid) and heated to induce the[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to form the indole ring.[6][8]
Characterization of the Final Product
The synthesized 4-bromo-6-methoxy-7-methyl-1H-indole should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons, methoxy protons, and methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the quaternary carbons of the indole ring and the substituted benzene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₈BrNO (m/z = 225.98). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and methyl groups, and C-O stretch of the methoxy group. |
Conclusion
References
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The Leimgruber-Batcho indole synthesis. (1984). HETEROCYCLES, 22(1). Retrieved from [Link]
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Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations - SciSpace. (n.d.). Retrieved from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved from [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]
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(4-Bromophenyl)(1H-indol-7-yl)methanone - PMC. (n.d.). Retrieved from [Link]
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Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved from [Link]
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How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (n.d.). Retrieved from [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (n.d.). Retrieved from [Link]
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4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem. (n.d.). Retrieved from [Link]
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4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) - PubChemLite. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 4-bromo-6-methoxy-7-methyl-1H-indole: Analysis of a Novel Indole Scaffold
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in drug discovery.[1] This guide focuses on the specific, and seemingly novel, derivative: 4-bromo-6-methoxy-7-methyl-1H-indole .
An extensive review of prominent chemical databases and scientific literature reveals a scarcity of direct information on this exact molecule. This suggests that 4-bromo-6-methoxy-7-methyl-1H-indole may represent a novel chemical entity with unexplored potential. Therefore, this guide will provide a comprehensive analysis based on established principles of indole chemistry and data from its closest structural analogs. By examining these related compounds, we can infer the probable characteristics and potential applications of the target molecule, offering a predictive framework for researchers and drug development professionals.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the target compound is 4-bromo-6-methoxy-7-methyl-1H-indole . The structure is defined by an indole core with a bromine atom at position 4, a methoxy group at position 6, and a methyl group at position 7.
Chemical Structure of 4-bromo-6-methoxy-7-methyl-1H-indole:
Caption: Hypothetical workflow for the synthesis of the target indole.
Step-by-Step Protocol (Conceptual):
-
Preparation of the Precursor: The synthesis would likely commence with a 2,3-disubstituted-5-methoxyaniline or a corresponding nitrobenzene. The challenge lies in the regioselective introduction of the methyl and a precursor to the bromo group.
-
Indole Ring Formation: The Bartoli reaction, involving the reaction of a nitro-aromatic with a vinyl Grignard reagent, is a strong candidate for forming the 7-methylindole core. A similar approach has been documented for the synthesis of 4-bromo-7-methoxyindole. [2]3. Bromination: If not incorporated in the starting material, regioselective bromination at the 4-position would be the final step. The directing effects of the existing methoxy and methyl groups would need to be carefully considered to achieve the desired isomer.
Predicted Reactivity and Potential Functionalization
The electronic nature of the substituents will govern the reactivity of the 4-bromo-6-methoxy-7-methyl-1H-indole core.
-
N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. [3]This is a common strategy to protect the nitrogen or to introduce functional groups that modulate biological activity.
-
Electrophilic Substitution: The pyrrole ring of the indole is electron-rich, with the C3 position being the most nucleophilic. Therefore, electrophilic substitution reactions like the Vilsmeier-Haack or Mannich reactions would be expected to occur at this position.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is a versatile handle for introducing further complexity. Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. [4]This is a powerful method for generating libraries of analogs for structure-activity relationship (SAR) studies.
Caption: Potential sites for further chemical modification.
Potential Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a frequent constituent of molecules with a wide range of biological activities. Methoxy-substituted indoles, in particular, have shown promise in several therapeutic areas.
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties. [5]For example, certain 6,7-annulated-4-substituted indoles have demonstrated antiproliferative activity against leukemia cells. [4]The substitution pattern of 4-bromo-6-methoxy-7-methyl-1H-indole makes it an interesting candidate for screening in oncology programs.
-
Antimicrobial and Antiviral Properties: The indole nucleus is present in various antimicrobial and antiviral agents. * Neurodegenerative Diseases: Indole derivatives are also being investigated for their potential in treating neurodegenerative disorders.
The specific combination of a halogen, a methoxy group, and a methyl group on the indole core provides a unique electronic and steric profile that could lead to novel interactions with biological targets.
Spectroscopic Characterization (Predictive)
While experimental data is unavailable, we can predict the key features of the NMR and mass spectra for 4-bromo-6-methoxy-7-methyl-1H-indole.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton (unless exchanged with D₂O), a singlet for the methoxy protons, and a singlet for the C7-methyl protons.
-
¹³C NMR: The spectrum would display signals for the nine carbon atoms of the indole core and the two carbons of the methyl and methoxy substituents.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
4-bromo-6-methoxy-7-methyl-1H-indole represents a novel and intriguing molecular scaffold. While direct experimental data is currently lacking in the public domain, a thorough analysis of its structural analogs and the application of fundamental principles of indole chemistry allow for a robust predictive assessment of its properties, synthesis, and potential applications. Its unique substitution pattern makes it a compelling target for synthesis and biological evaluation, particularly in the context of oncology and infectious disease research. This guide provides a foundational framework to stimulate and inform future investigations into this promising area of medicinal chemistry.
References
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PubChem. 4-bromo-6-methoxy-1H-indole. National Center for Biotechnology Information. Available from: [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Available from: [Link]
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RSC. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available from: [Link]
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Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (2014). In Vivo, 28(5), 715-724. Available from: [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023). Molbank, 2023(2), M1636. Available from: [Link]
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Chemsrc. 4-Bromo-7-methoxy-1H-indole. Available from: [Link]
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American Elements. 7-bromo-4-methoxy-1H-indole-2-carboxylic acid. Available from: [Link]
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Biomedical Importance of Indoles. (2013). Molecules, 18(6), 6620-6660. Available from: [Link]
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EPA. 7-bromo-4-methoxy-1H-indole. U.S. Environmental Protection Agency. Available from: [Link]
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Advanced Scaffold Engineering: A Technical Guide to 4-Bromo-6-methoxy-7-methyl-1H-indole in Drug Discovery
Executive Summary
In contemporary medicinal chemistry and rational drug design, polyfunctionalized indoles serve as privileged scaffolds, particularly in the development of targeted kinase inhibitors[1]. 4-Bromo-6-methoxy-7-methyl-1H-indole (CAS: 1082040-81-0) is a highly specialized, sterically and electronically tuned building block[2]. This whitepaper provides an in-depth technical analysis of this specific compound, detailing the physicochemical rationale behind its substitution pattern, its application as a kinase hinge-binding motif, and field-proven, self-validating synthetic protocols for its functionalization via transition-metal catalysis[3].
Physicochemical Profiling & Structural Rationale
The utility of a building block is dictated by the precise spatial arrangement and electronic contributions of its substituents. Table 1 summarizes the core identifiers of this scaffold[4].
Table 1: Quantitative & Structural Data
| Property | Value |
| Chemical Name | 4-Bromo-6-methoxy-7-methyl-1H-indole |
| CAS Registry Number | 1082040-81-0 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Key Reactive Handle | C4-Bromide (Electrophilic center for cross-coupling) |
| Electronic Modulator | C6-Methoxy (Electron-donating group, +M effect) |
| Steric Modulator | C7-Methyl (Conformational locking near N1) |
The Causality of the Substitution Pattern
Every functional group on CAS 1082040-81-0 serves a distinct mechanistic purpose in both synthesis and pharmacology:
-
The C4-Bromine Vector: Halogenation at the C4 position provides an optimal vector for extending the molecule into the ATP-binding pocket of kinases[5]. The C-Br bond is highly primed for oxidative addition by Palladium(0) species, enabling site-selective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[6].
-
The C6-Methoxy Group: As a strong electron-donating group (EDG), the methoxy moiety enriches the electron density of the indole π -system. Pharmacologically, this can alter the pKa of the N-H bond, strengthening its capacity as a hydrogen-bond donor. Synthetically, it modulates the oxidative addition rate at C4 by stabilizing the resulting Pd(II) intermediate.
-
The C7-Methyl Group: Positioned adjacent to the indole nitrogen (N1), the C7-methyl group introduces critical steric bulk. In a biological context, this bulk restricts the rotational degrees of freedom, locking the indole into an active conformation that perfectly aligns the N-H donor with the backbone carbonyls of the kinase hinge region[7].
Application in Kinase Inhibitor Design
Indole and azaindole derivatives are universally recognized as premier hinge-binding motifs[1]. The ATP-competitive binding mode relies on the indole N-H acting as a primary hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone amide of a hinge residue).
When utilizing 4-bromo-6-methoxy-7-methyl-1H-indole, researchers leverage the C4 position to attach diverse aryl, heteroaryl, or macrocyclic substituents[8]. These C4-extensions project deep into the hydrophobic selectivity pocket (often referred to as the "back pocket") or out toward the solvent-exposed region, driving both the potency and the inter-family kinase selectivity of the resulting drug candidate[5].
Experimental Workflows: Self-Validating Protocols
To harness this scaffold, chemists must execute precise functionalization sequences. Below are step-by-step, self-validating methodologies for the two most critical transformations: N-protection and C4-arylation[3].
Protocol A: Sterically Demanding N-Protection
Due to the steric hindrance imposed by the C7-methyl group, standard N-alkylation or protection strategies (like standard Boc-protection) often suffer from low yields or spontaneous deprotection during subsequent high-temperature couplings. The use of a robust SEM (2-(Trimethylsilyl)ethoxymethyl) group is required.
Methodology:
-
Deprotonation: Dissolve 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 equiv) in anhydrous DMF under an inert Argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: The strong base quantitatively deprotonates the N-H, forming a highly nucleophilic indolide anion.
-
Alkylation: After 30 minutes of stirring at 0 °C, add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
-
Quench & Extraction: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4 and concentrate.
-
Self-Validation Check: Analyze the crude mixture via 1H NMR. The successful reaction is validated by the complete disappearance of the broad N-H singlet ( ∼ 8.0-10.0 ppm) and the emergence of a sharp singlet for the SEM methylene protons ( ∼ 5.5 ppm) and a 9H singlet for the trimethylsilyl group ( ∼ 0.0 ppm).
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C4
With the N1 position protected, the C4-bromide can be selectively coupled with an arylboronic acid to build the extended kinase inhibitor framework[9].
Methodology:
-
Catalyst & Reagent Assembly: In a microwave-safe vial, combine the SEM-protected indole (1.0 equiv), the desired Arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio). Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when coupling sterically encumbered, electron-rich indoles[3].
-
Reaction: Seal the vial and heat to 90 °C for 4 hours.
-
Self-Validation Check: Monitor via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M, M+2) due to the naturally occurring 79Br and 81Br isotopes. Successful coupling is validated by the complete disappearance of this isotopic signature and the emergence of the cross-coupled product mass.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and catalytic cycle of the Suzuki-Miyaura cross-coupling specific to the C4-functionalization of this indole scaffold.
Fig 1. Catalytic cycle of site-selective C4 Suzuki-Miyaura cross-coupling on the indole scaffold.
References
-
[4] Namiki Shoji Co., Ltd. Catalog 2019 (Listing 1082040-81-0, 4-Bromo-6-methoxy-7-methylindole). Available at: [Link]
-
[1] J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at:[Link]
-
[6] PMC - NIH. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. Available at: [Link]
-
[7] PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
[8] ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available at: [Link]
-
[9] ResearchGate. One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki–Miyaura Reactions of N-Methyl-2,3-dibromoindole. Available at: [Link]
-
[5] ACS Publications. Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches | Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 1359703-75-5|4-Bromo-6-methoxy-7-methylquinoline|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Decoding the Carbon Framework: An In-Depth Technical Guide to 13C NMR Data for Substituted Methoxy Indoles
Executive Summary
In the realm of drug development, the methoxy-substituted indole scaffold is a privileged pharmacophore. From endogenous neurotransmitters like melatonin to synthetic psychoactive therapeutics and anticancer agents, the precise positioning of the methoxy (-OCH3) group dictates receptor binding affinity and metabolic stability. For researchers synthesizing these derivatives, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the ultimate diagnostic tool.
This whitepaper provides a comprehensive, field-proven guide to acquiring, processing, and interpreting 13C NMR data for methoxy indoles. Moving beyond basic peak-matching, we will explore the quantum mechanical causality behind chemical shifts and establish a self-validating experimental workflow designed to yield publication-grade, unambiguous structural assignments.
Electronic Causality: The Mechanics of Chemical Shifts
In the indole core, the introduction of a methoxy group fundamentally rewrites the local electron density map. Interpreting 13C NMR spectra requires an understanding of the competing electronic forces exerted by the -OCH3 substituent:
-
Inductive Effect (-I): The highly electronegative oxygen atom pulls electron density away from the attached ipso carbon through the sigma bond network. This localized electron depletion strips the carbon of its magnetic shielding, exposing it more strongly to the external magnetic field (B0) and driving its chemical shift drastically downfield (e.g., ~154 ppm for C5 in 5-methoxyindole) 1.
-
Mesomeric/Resonance Effect (+M): Simultaneously, the oxygen atom donates its lone pair electrons into the aromatic π-system. This delocalization specifically increases electron density at the ortho and para positions relative to the substitution site. The enhanced electron cloud shields these specific carbons, pushing their resonance frequencies upfield (e.g., C4 and C6 shifting to ~102-112 ppm) 2.
Caption: Electronic causality of methoxy substitution on 13C NMR chemical shifts.
Quantitative Data Analysis: Benchmarking Chemical Shifts
The table below synthesizes the 13C NMR chemical shifts of the unsubstituted indole core against its 5-methoxy and 6-methoxy derivatives.
Table 1: 13C NMR Chemical Shifts (ppm) of Methoxy-Substituted Indoles (in DMSO-d6/CDCl3)
| Carbon Position | Indole (Base) | 5-Methoxyindole | 6-Methoxyindole | Mechanistic Electronic Effect (Methoxy vs Indole) |
| C2 | 124.8 | 125.0 | 123.5 | Negligible / Slight Shielding |
| C3 | 102.6 | 102.1 | 102.0 | Negligible |
| C4 | 120.8 | 102.5 | 121.5 | Strong Shielding (Ortho to C5-OMe) |
| C5 | 120.8 | 154.3 | 109.5 | Strong Deshielding (Ipso to OMe in 5-OMe) |
| C6 | 119.8 | 112.1 | 156.5 | Shielding (Ortho) / Deshielding (Ipso in 6-OMe) |
| C7 | 111.4 | 111.8 | 94.5 | Negligible / Strong Shielding (Ortho to C6-OMe) |
| C3a | 127.8 | 128.3 | 122.5 | Minor Deshielding / Shielding |
| C7a | 135.7 | 131.0 | 136.5 | Shielding (Para to C5-OMe) |
| -OCH3 | N/A | 55.7 | 55.6 | Characteristic Methoxy Aliphatic Shift |
Notice the causality in action: In 5-methoxyindole, C4 (ortho) shifts dramatically from 120.8 ppm to 102.5 ppm, while C7a (para) shifts from 135.7 ppm to 131.0 ppm. Conversely, the meta positions (C2, C3, C7) remain relatively unperturbed, reflecting the highly directional nature of the +M effect [[2]](). The methoxy carbon itself consistently resonates at ~55.7 ppm, acting as a reliable internal anchor for assignment 1.
Self-Validating Experimental Protocol for 13C NMR Acquisition
To generate trustworthy, publication-grade 13C NMR data, the acquisition workflow must be treated as a self-validating system. Every parameter choice must have a physical justification.
Step 1: Precision Sample Preparation
-
Action: Dissolve 20-25 mg of the methoxy indole derivative in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) containing 0.03% v/v TMS. Filter through glass wool into a premium 5 mm NMR tube.
-
Causality: 13C has a natural abundance of only 1.1% and a low gyromagnetic ratio. A high concentration (~0.15 M) is non-negotiable to achieve an adequate Signal-to-Noise (S/N) ratio. However, exceeding 30 mg can lead to viscosity-induced line broadening (shorter T2* relaxation times) or concentration-dependent chemical shift drifting due to intermolecular π-π stacking.
Step 2: Instrument Calibration and Shimming
-
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe specifically to the 13C frequency and perform rigorous gradient shimming (Z1-Z4) on the deuterium lock signal.
-
Causality: Methoxy indoles possess closely spaced quaternary carbons (e.g., C3a and C7a). Imperfect magnetic field homogeneity (poor shimming) will cause these adjacent peaks to merge, destroying the resolution required for unambiguous assignment.
Step 3: Optimized Acquisition Parameters
-
Action: Utilize a proton-decoupled sequence (zgpg30), setting the pulse angle to 30°, the relaxation delay (D1) to 2.0 seconds, and acquiring 512 to 1024 transients.
-
Causality: Quaternary carbons (like the ipso C-OMe) lack attached protons, meaning they do not benefit from dipole-dipole relaxation mechanisms and exhibit exceptionally long T1 relaxation times. A 30° pulse angle ensures the magnetization vector recovers sufficiently within the 2.0s D1 window, preventing signal saturation of these critical quaternary carbons while maximizing the number of scans per hour 3.
Step 4: Data Processing
-
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT). Phase and baseline correct manually.
-
Causality: While LB slightly degrades absolute resolution, it exponentially suppresses high-frequency noise, which is critical for identifying the weak signals of the non-protonated indole carbons against the baseline.
Caption: Workflow for 13C NMR acquisition and structural validation of methoxy indoles.
2D NMR Validation: Closing the Logic Loop
A 1D 13C spectrum provides the framework, but it is not self-sufficient for complex substituted indoles. To ensure absolute trustworthiness, the protocol mandates 2D NMR cross-validation 4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment filters out all quaternary carbons. If a peak at 102.5 ppm shows a correlation to a proton, it is definitively a CH (e.g., C4), not a quaternary carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validator for methoxy indoles. The protons of the -OCH3 group (singlet at ~3.8 ppm in 1H NMR) will show a strong 3-bond correlation ( 3JCH ) exclusively to the ipso carbon (C5 at 154.3 ppm). This specific HMBC cross-peak acts as the definitive anchor point, cascading certainty throughout the rest of the ring assignment 4.
References
- 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties Source: MDPI URL
- Source: PubMed Central (PMC)
- Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate Source: ScienceOpen URL
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methoxy-7-methyl-1H-indole
Executive Summary & Substrate Profiling
The1 is a cornerstone reaction in modern drug development for constructing C(sp2)–C(sp2) bonds[1]. However, achieving high catalytic turnover with highly functionalized, electron-rich heteroaromatics requires precise tuning of the reaction microenvironment.
4-bromo-6-methoxy-7-methyl-1H-indole presents a unique set of thermodynamic and kinetic challenges:
-
Electronic Deactivation: The indole core is inherently electron-rich. The presence of a 6-methoxy group (strong +M effect) and a 7-methyl group (+I effect) further saturates the aromatic system with electron density. This drastically reduces the electrophilicity of the C4–Br bond, raising the activation energy required for the 2 by the Palladium catalyst[2].
-
Chemoselectivity (Unprotected N-H): The free indole N-H (pKa ~16.5) is susceptible to deprotonation by strong bases. If deprotonated, the resulting anionic indole becomes virtually inert to oxidative addition and highly prone to unwanted3[3].
Mechanistic Rationale & System Design
To overcome these barriers, the catalytic system must be engineered to force oxidative addition while maintaining mild enough conditions to preserve the N-H bond.
-
Ligand Architecture: Standard catalysts like Pd(PPh3)4 often stall at the oxidative addition phase with this substrate. A highly electron-rich, sterically demanding biaryl phosphine ligand (e.g., XPhos ) is required. The steric bulk accelerates reductive elimination, while the electron-rich dicyclohexylphosphine moiety forces the rate-limiting oxidative addition into the deactivated C–Br bond.
-
Base Selection: A mild inorganic base such as K3PO4 or Na2CO3 is optimal. It is basic enough to coordinate with the boronic acid to form the reactive boronate "ate" complex, but mild enough to avoid deprotonating the indole[4].
-
Solvent System: A biphasic 1,4-Dioxane/H2O (4:1) system ensures complete solvation of the lipophilic indole and the inorganic base, facilitating the interfacial transmetalation step.
Caption: Catalytic cycle of Suzuki-Miyaura coupling for electron-rich 4-bromoindoles.
Reaction Optimization Data
The following table summarizes the quantitative optimization of the cross-coupling conditions, demonstrating the causality between catalyst/base selection and reaction yield.
| Entry | Catalyst System (mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 | Dioxane/H2O (4:1) | 90 | 24 | 42 | Sluggish oxidative addition; unreacted starting material recovered. |
| 2 | Pd(dppf)Cl2 (5%) | K3PO4 | Dioxane/H2O (4:1) | 90 | 18 | 75 | Bidentate ligand improves reductive elimination, but turnover remains slow. |
| 3 | XPhos Pd G2 (2%) | K3PO4 | Dioxane/H2O (4:1) | 90 | 12 | 96 | Optimal. Bulky, e- rich ligand accelerates oxidative addition. |
| 4 | XPhos Pd G2 (2%) | Cs2CO3 | DMF | 100 | 12 | 58 | Strong base and polar solvent promoted unwanted N-arylation side reactions. |
Self-Validating Experimental Protocol
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Step 1: Reagent Charging
-
Action: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 mmol, 240.1 mg), arylboronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%), and anhydrous K3PO4 (3.0 mmol, 636.8 mg).
-
Causality: XPhos Pd G2 is an air-stable precatalyst that rapidly generates the active monoligated Pd(0) species under mild basic conditions, bypassing the induction period of traditional catalysts.
-
Validation Check: Ensure the K3PO4 is finely milled and free-flowing. Clumping indicates moisture absorption, which can drastically alter the effective basicity and stoichiometry.
Step 2: Solvent Addition & Strict Degassing
-
Action: Add 10 mL of a 1,4-Dioxane/H2O (4:1 v/v) mixture. Seal the flask with a rubber septum and perform 3 cycles of Freeze-Pump-Thaw, or vigorously bubble Argon through the solution for 15 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which irreversibly forms catalytically dead Pd(II) oxides. Furthermore, oxygen promotes the homocoupling of boronic acids into biphenyl byproducts.
-
Validation Check: If using the bubbling method, the solvent should transition from a hazy suspension to a clearer, pale-yellow mixture. Bubbling must cease completely when placed under vacuum.
Step 3: Thermal Activation
-
Action: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.
-
Causality: High-speed stirring is mandatory because the reaction is biphasic. The transmetalation step occurs at the organic-aqueous interface.
-
Validation Check: Within the first 30 minutes, the reaction mixture should transition from pale yellow to a dark amber/red solution, visually confirming the generation and turnover of the active Pd(0) species.
Step 4: In-Process Control (IPC) & Quenching
-
Action: After 12 hours, cool the reaction to room temperature. Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Causality: LC-MS prevents premature workup. If unreacted bromide remains, additional catalyst (1 mol%) can be spiked.
-
Validation Check: The LC-MS chromatogram should show complete disappearance of the starting material mass (M+H = 240/242) and the emergence of the product mass.
Step 5: Workup & Isolation
-
Action: Dilute the mixture with EtOAc (20 mL) and Water (20 mL). Separate the layers and extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Check: The aqueous layer should test basic (pH ~10) via pH paper, confirming that base was not the limiting reagent.
Troubleshooting & Advanced Insights
-
Issue: Protodeboronation of the Boronic Acid.
-
Symptom: High levels of unreacted indole, but complete consumption of the boronic acid.
-
Causality: Electron-deficient or ortho-substituted boronic acids are prone to hydrolytic cleavage of the C–B bond at high temperatures.
-
Solution: Switch to a 5 which is significantly more stable against protodeboronation[5].
-
-
Issue: Catalyst Precipitation (Black Palladium).
-
Symptom: Formation of a black mirror on the flask walls and reaction stalling.
-
Causality: Aggregation of Pd(0) into inactive bulk metal due to ligand oxidation or insufficient stabilization.
-
Solution: Ensure strict anaerobic conditions. For highly sensitive indole/tryptophan derivatives, transitioning to 6 can provide an alternative biocompatible catalytic pathway[6].
-
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC / NIH.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction - IKM.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC / NIH.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of the 4-Bromo-6-methoxy-7-methyl-1H-indole Core
Introduction: The Privileged 4-Bromo-6-methoxy-7-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The specific scaffold, 4-bromo-6-methoxy-7-methyl-1H-indole, represents a highly valuable and strategically substituted intermediate for drug discovery. The bromine atom at the C4 position serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities. The electron-donating methoxy group at C6 and the methyl group at C7 modulate the electronic properties of the indole ring, influencing its reactivity and providing additional points for potential biological interactions. This guide provides a comprehensive overview of the key strategies for the functionalization of this important heterocyclic core, with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Strategic Approaches to Functionalization
The primary avenues for the derivatization of the 4-bromo-6-methoxy-7-methyl-1H-indole core revolve around the C-Br bond. These can be broadly categorized into:
-
Palladium-Catalyzed Cross-Coupling Reactions: A powerful and versatile set of methods for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]
-
Metal-Halogen Exchange: A classic and effective technique to generate a nucleophilic indolyl organometallic species, which can then be trapped with a wide range of electrophiles.[4][5][6][7]
This document will delve into the practical application of these strategies, providing detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as for lithiation-trapping sequences.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance and high efficiency. For the 4-bromo-6-methoxy-7-methyl-1H-indole core, these reactions provide a direct and modular approach to introduce aryl, heteroaryl, alkynyl, and amino moieties at the C4 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is the method of choice for creating biaryl and heteroaryl-indole structures.[1][8] It involves the coupling of the bromoindole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-rich bromoindoles, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are often effective.[1][8] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[1][8][9] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often used to dissolve both the organic and inorganic reagents.[1][8]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)
-
SPhos (0.005 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-methoxy-7-methyl-1H-indole.[1]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for electron-rich bromoindoles.[1] |
| Base | K₂CO₃ | Common, effective, and readily available base.[1] |
| Solvent | H₂O:Acetonitrile (4:1) | Promotes dissolution of both organic and inorganic reagents.[1] |
| Temperature | 37 °C | Mild conditions that are often sufficient for this type of coupling.[1] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)-C(sp) bond between the bromoindole and a terminal alkyne.[2][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst (e.g., CuI) activates the alkyne.[10]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[10]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used.[10]
Detailed Protocol: Sonogashira Coupling
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, combine 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).[10]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[10]
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[10]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-6-methoxy-7-methyl-1H-indole.[10]
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic and highly effective combination for Sonogashira couplings.[10] |
| Base | Et₃N | Acts as both a base and a solvent in some cases.[10] |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction.[10] |
| Temperature | 80 °C | Moderate heating is typically required to drive the reaction to completion.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromoindole with a primary or secondary amine.[3][11] This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Causality Behind Experimental Choices:
-
Bulky Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands such as Xantphos or RuPhos.[3][11] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base like Cs₂CO₃ or LiHMDS is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3][11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents (e.g., dioxane, THF) and inert atmosphere conditions are essential.[3]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 equivalents)
-
Xantphos (0.005 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dioxane
Procedure:
-
Add 4-bromo-6-methoxy-7-methyl-1H-indole (0.1 mmol), cesium carbonate (0.2 mmol), Pd₂(dba)₃ (0.0025 mmol), and Xantphos (0.005 mmol) to an oven-dried Schlenk tube.[3]
-
Evacuate and backfill the tube with argon (repeat three times).[3]
-
Add anhydrous dioxane (1 mL), followed by the amine (0.12 mmol).[3]
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[3]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the 4-amino-6-methoxy-7-methyl-1H-indole.[3]
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust system for C-N bond formation.[3] |
| Base | Cs₂CO₃ | A strong base that is effective in these couplings.[3] |
| Solvent | Anhydrous Dioxane | A common and effective solvent for Buchwald-Hartwig reactions.[3] |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to drive the reaction.[3] |
Metal-Halogen Exchange: A Gateway to Diverse Functionalities
Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-Li or C-Mg bond, generating a highly reactive organometallic intermediate.[4][5][6][7][12] This nucleophilic species can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents at the C4 position.
Causality Behind Experimental Choices:
-
Organolithium Reagent: tert-Butyllithium (t-BuLi) is often more effective than n-butyllithium (n-BuLi) for the metal-halogen exchange on bromoindoles.[4] The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
N-H Protection/Deprotonation: The acidic N-H proton of the indole must be addressed. This can be achieved by either protecting the nitrogen with a suitable group (e.g., Boc, SEM) prior to the exchange or by using an excess of the organolithium reagent to deprotonate both the N-H and perform the exchange. A more elegant approach involves initial deprotonation with a milder base like potassium hydride (KH) followed by the metal-halogen exchange.[4]
-
Electrophilic Quench: A wide range of electrophiles can be used to trap the resulting organoindole species, including aldehydes, ketones, esters, carbon dioxide, and alkyl halides.
Experimental Workflow for Metal-Halogen Exchange and Electrophilic Quench
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic N-Protection of 4-Bromo-6-methoxy-7-methyl-1H-indole
Mechanistic Rationale & Substrate Profiling
The functionalization of highly substituted indoles is a cornerstone of complex alkaloid synthesis and medicinal chemistry. The molecule 4-bromo-6-methoxy-7-methyl-1H-indole presents a unique convergence of electronic and steric challenges that dictate its synthetic handling.
As a building block, the C4-bromide is an ideal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). However, to execute these downstream transformations successfully, the acidic and nucleophilic indole nitrogen (N1) must be masked[1].
The "7-Methyl" Steric Barrier
Indoles are inherently poor nucleophiles at the nitrogen atom[2]. Standard protection protocols (e.g., using Boc 2 O with catalytic DMAP in acetonitrile) often fail or stall with this specific substrate. The 7-methyl group projects directly into the spatial trajectory required for electrophilic attack at N1, creating a severe steric clash (A-value interference)[3],[4].
To overcome this, kinetic forcing via irreversible deprotonation is required. By treating the indole with Sodium Hydride (NaH), the N-H (pKa ~16.2) is deprotonated to form a sodium indolide anion. The 6-methoxy group donates electron density into the ring via resonance, making this indolide highly nucleophilic. When solvated in a polar aprotic solvent like DMF, the "naked" nitrogen anion can successfully attack sterically demanding electrophiles like SEM-Cl, Boc 2 O, or TsCl[5],[6].
Comparative Protection Strategy
The choice of protecting group must anticipate the harshness of downstream cross-coupling conditions and the final deprotection environment[1]. Below is a quantitative and qualitative comparison of the three most viable protecting groups for this hindered scaffold.
| Protecting Group | Electrophile | Base / Solvent | Steric Tolerance (7-Me) | Downstream Stability | Deprotection Conditions |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | NaH / DMF | Excellent | Stable to strong bases, organometallics, and Pd-catalysis. | TBAF (THF) or HCl (EtOH) |
| Boc (tert-Butoxycarbonyl) | Boc 2 O | NaH / THF | Moderate | Stable to nucleophiles and mild bases. Labile to strong bases. | TFA (DCM) or HCl (Dioxane)[7] |
| Ts (Tosyl) | TsCl | NaH / DMF | Good | Stable to strong acids, oxidants, and Pd-catalysis. | Mg/MeOH, Na/Hg, or strong base |
Workflow & Decision Matrix
Decision matrix for N-protection of sterically hindered 7-methylindoles.
Validated Experimental Protocols
The following protocols are engineered specifically to overcome the steric hindrance of the 7-methyl group. Self-Validation Note: The evolution of hydrogen gas upon the addition of NaH is the primary visual indicator that the critical indolide intermediate has formed.
Protocol A: N-SEM Protection (Recommended for Cross-Coupling)
The SEM group is the premier choice for this substrate. The chloromethyl ether is highly electrophilic and less sterically demanding than a sulfonyl or carbonyl group, allowing it to easily navigate past the 7-methyl group[6].
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvation: Dissolve 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL, 0.33 M). Causality: DMF is chosen over THF to maximize the charge separation of the sodium indolide ion pair, increasing nucleophilicity.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in two portions. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns a deep, opaque color (indicating anion formation).
-
Electrophilic Addition: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv, 6.0 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1); the highly polar N-H starting material will convert to a significantly less polar spot.
-
Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl (20 mL) at 0 °C. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to afford the N-SEM protected indole as a viscous oil.
Protocol B: N-Boc Protection via Indolide Anion
While Boc protection of 7-methylindoles using DMAP is reported[4],[8], it is notoriously sluggish. This protocol utilizes NaH to bypass the steric kinetic trap[2].
-
Preparation: In an argon-purged, flame-dried flask, dissolve the indole (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL, 0.25 M).
-
Deprotonation: Cool to 0 °C and add NaH (60% dispersion, 1.5 equiv, 7.5 mmol). Stir for 30 minutes until H 2 evolution stops.
-
Electrophilic Addition: Dissolve Di-tert-butyl dicarbonate (Boc 2 O) (1.5 equiv, 7.5 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture.
-
Propagation: Add a catalytic amount of DMAP (0.1 equiv, 0.5 mmol). Causality: Even with the indolide formed, the bulky tert-butyl group clashes with the 7-methyl. DMAP acts as an acyl transfer relay, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the final transfer. Stir at room temperature for 4-6 hours.
-
Workup: Quench with saturated aqueous NH 4 Cl (avoid strong acids to prevent premature Boc cleavage). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via silica gel chromatography.
Protocol C: N-Ts Protection
The Tosyl group provides immense stability against acidic conditions and oxidants, making it an excellent orthogonal choice[5].
-
Preparation: Dissolve the indole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under argon.
-
Deprotonation: Cool to 0 °C and add NaH (60% dispersion, 1.5 equiv, 7.5 mmol). Stir for 30 minutes.
-
Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.3 equiv, 6.5 mmol) portion-wise. Causality: TsCl is a solid; adding it portion-wise prevents a sudden exotherm that could lead to polymerization or decomposition of the indolide.
-
Propagation: Stir at room temperature for 3 hours.
-
Workup: Pour the mixture into ice water (50 mL). The N-Ts protected indole will typically precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity.
Troubleshooting & Optimization
-
Issue: Reaction Stalls with Unreacted Starting Material.
-
Cause: Moisture in the solvent quenching the indolide anion, or severe steric stalling[1].
-
Solution: Ensure NaH is fresh (mineral oil dispersion can degrade if exposed to air). If using Protocol B (Boc), gently heat the reaction to 40 °C after the addition of Boc 2 O/DMAP.
-
-
Issue: Incomplete N-Boc Deprotection in Downstream Steps.
-
Cause: The electron-withdrawing 4-bromo group and the steric bulk of the 7-methyl group can stabilize the N-Boc group against standard TFA/DCM conditions[7].
-
Solution: Switch to harsher acidic conditions (4M HCl in Dioxane) or utilize thermolytic deprotection in refluxing hexafluoroisopropanol (HFIP)[7].
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]
Application Notes and Protocols for 4-bromo-6-methoxy-7-methyl-1H-indole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active natural products and synthetic drugs.[1][2] In the realm of oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets, and the development of small-molecule inhibitors has revolutionized treatment paradigms.[3] Within this landscape, the 4-bromo-6-methoxy-7-methyl-1H-indole scaffold represents a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors.
The indole core itself is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[4][5] The substituents at the 4, 6, and 7-positions of this particular scaffold offer a three-pronged approach to optimizing inhibitor properties:
-
The 4-Bromo Position: This serves as a versatile synthetic handle for introducing a wide array of molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of various substituents to enhance potency and target selectivity.[6][7]
-
The 6-Methoxy Group: The electron-donating methoxy group can significantly influence the electronic properties of the indole ring, potentially enhancing binding affinity and modulating the molecule's metabolic stability and solubility.[8][9]
-
The 7-Methyl Group: The presence of a methyl group at the C7 position can provide a steric constraint that may favor a specific binding conformation, leading to improved selectivity for the target kinase over off-target kinases.[10]
This guide provides detailed protocols for the application of 4-bromo-6-methoxy-7-methyl-1H-indole in the synthesis of kinase inhibitor precursors via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Furthermore, it delves into the rationale behind its use, referencing the known roles of these structural motifs in targeting key kinase families such as Aurora, PIM, and ERK kinases.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.09 g/mol |
| CAS Number | 1352318-18-4 |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
Storage and Handling: 4-bromo-6-methoxy-7-methyl-1H-indole should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the indole is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their reliability and broad functional group tolerance.[11]
Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl moieties.[11]
Reaction Scheme:
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Aryl/heteroaryl boronic acid or ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(dppf) (0.05 equivalents)
-
K₂CO₃ or Cs₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 mmol), the aryl/heteroaryl boronic acid/ester (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl/heteroaryl-6-methoxy-7-methyl-1H-indole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile catalyst for a range of Suzuki couplings. PdCl₂(dppf) is often used for more challenging substrates and can sometimes provide higher yields.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling the bromo-indole with a primary or secondary amine.[12]
Reaction Scheme:
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos or BINAP (0.04 equivalents)
-
NaOtBu or Cs₂CO₃ (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand (0.04 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (10 mL) and stir for 10 minutes.
-
Add the amine (1.2 mmol) and the base (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-methoxy-7-methyl-1H-indole derivative.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos or BINAP are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active nucleophile.
-
Inert Atmosphere: The palladium catalysts are sensitive to oxygen, especially at elevated temperatures, making an inert atmosphere essential for good catalytic activity.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling is an efficient method for the synthesis of alkynyl indoles, which are versatile intermediates that can be further functionalized.[13]
Reaction Scheme:
Materials:
-
4-bromo-6-methoxy-7-methyl-1H-indole
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous DMF or THF
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-bromo-6-methoxy-7-methyl-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-6-methoxy-7-methyl-1H-indole.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and as a solvent.
-
Mild Conditions: The Sonogashira reaction can often be carried out under relatively mild conditions, which is advantageous for substrates with sensitive functional groups.
Rationale for Use in Kinase Inhibitor Design
The strategic placement of substituents on the 4-bromo-6-methoxy-7-methyl-1H-indole scaffold makes it a promising starting point for targeting several important kinase families implicated in cancer.
Targeting Key Kinase Families
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[14] Indole and azaindole-based compounds have been successfully developed as Aurora kinase inhibitors.[4][15] The 4-position of the indole ring is a key vector for introducing substituents that can enhance potency and selectivity.
-
PIM Kinases: The PIM family of serine/threonine kinases are oncogenic and are involved in cell survival and proliferation.[4][16] The unique hinge region of PIM kinases presents an opportunity for designing selective inhibitors, and substituted indole and azaindole scaffolds have shown promise in this regard.[17]
-
ERK5 (MAPK7): As a member of the MAPK family, ERK5 plays a role in cell proliferation and survival, and its inhibition is a potential therapeutic strategy in oncology.[18][19] Substituted indole and azaindole derivatives have been explored as ERK5 inhibitors.[20][21]
Sources
- 1. mdpi.com [mdpi.com]
- 2. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 3. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soci.org [soci.org]
- 10. patents.justia.com [patents.justia.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 20. isfcppharmaspire.com [isfcppharmaspire.com]
- 21. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
reaction conditions for Sonogashira coupling of bromoindoles
Advanced Application Note: Sonogashira Cross-Coupling of Bromoindoles
Executive Summary
The Sonogashira cross-coupling reaction is a highly versatile, palladium-catalyzed methodology for constructing carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes[1]. In medicinal chemistry, the functionalization of the privileged indole scaffold—specifically via the alkynylation of bromoindoles—is a critical pathway for synthesizing complex therapeutic agents, including tubulin and xanthine oxidase inhibitors[1]. Because aryl bromides possess a higher activation energy for palladium oxidative addition compared to aryl iodides, bromoindoles require precisely tuned catalytic environments, elevated temperatures, or specialized ligands to achieve optimal conversion without substrate degradation[2].
This application note details the mechanistic causality, quantitative reaction parameters, and self-validating protocols required to successfully execute the Sonogashira coupling of bromoindoles across both standard organic and complex aqueous-phase conditions.
Mechanistic Causality & Reaction Parameters
Chemoselectivity and Leaving Group Dynamics
The fundamental challenge in functionalizing bromoindoles lies in the strength of the C–Br bond. In substrates containing multiple halogens, such as 3-iodo-5-bromoindole, the distinct bond dissociation energies allow for sequential, site-selective cross-coupling. The C3–iodine position readily undergoes oxidative addition at room temperature (20 °C), while the C5–bromine position remains completely unreactive under these mild conditions[2]. To activate the bromoindole, the thermal energy of the system must be increased (typically to 70–80 °C) to facilitate the insertion of the Pd(0) species into the C–Br bond[1][2].
Catalyst and Co-Catalyst Selection
A robust pre-catalyst such as PdCl₂(PPh₃)₂ is standard for bromoindole couplings[1]. It is air-stable and reduces in situ to the active 14-electron Pd(0) species. Copper(I) iodide (CuI) is utilized as a co-catalyst to deprotonate the terminal alkyne (in the presence of an amine base), forming a highly nucleophilic copper acetylide[1]. This intermediate rapidly undergoes transmetalation with the Pd(II)–aryl complex, driving the catalytic cycle forward.
Solvent and Base Microenvironments
Triethylamine (Et₃N) is the most frequently employed base, acting simultaneously as a proton acceptor and a stabilizing ligand[1]. The choice of solvent dictates the stabilization of the transition state:
-
DMF (Dimethylformamide): Highly polar and aprotic; accelerates transmetalation and is ideal for high-temperature (80 °C) couplings of sterically hindered or electronically deactivated bromoindoles[1].
-
THF (Tetrahydrofuran): Suitable for highly reactive aliphatic alkynes (e.g., propargyl alcohol) where reactions can proceed at room temperature over extended periods[1].
Logical Workflow of Reaction Optimization
Workflow for optimizing Sonogashira coupling of bromoindoles.
Quantitative Data: Condition Matrix
The following table synthesizes field-proven reaction conditions for the functionalization of bromoindoles, demonstrating how the nature of the alkyne and the position of the bromine atom dictate the required thermal input and solvent choice.
| Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4–6 | 93[1] |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12–24 | ~85[1] |
| 5-Bromoindole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
| C3-Substituted 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 48 | High[2] |
Self-Validating Experimental Protocols
Protocol A: Standard Organo-Solvent Coupling (5-Bromoindole + Phenylacetylene)
This protocol utilizes a standard Pd/Cu co-catalytic system. The procedure is designed to be self-validating: strict adherence to the degassing steps will be confirmed by the absence of a blue-fluorescent Glaser homocoupling byproduct on the TLC plate.
Reagents:
-
5-Bromoindole: 1.0 mmol (196 mg)[1]
-
Phenylacetylene: 1.2 mmol (0.13 mL)[1]
-
PdCl₂(PPh₃)₂: 0.03 mmol (21 mg, 3 mol%)[1]
-
CuI: 0.05 mmol (10 mg, 5 mol%)[1]
-
Triethylamine (Et₃N): 2.0 mmol (0.28 mL)[1]
-
Anhydrous DMF: 5.0 mL[1]
Step-by-Step Methodology:
-
System Evacuation (Critical Causality): To a flame-dried Schlenk flask, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI. Seal the flask with a septum. Evacuate the flask under a high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Validation: Oxygen must be entirely excluded to prevent the Cu-catalyzed oxidative dimerization of phenylacetylene (Glaser coupling), which consumes the alkyne and crashes the yield[1].
-
Solvent & Base Addition: Inject anhydrous, degassed DMF (5 mL) and Et₃N (0.28 mL) via a gas-tight syringe[1]. Stir until the catalysts are fully dissolved, yielding a pale yellow/orange solution.
-
Alkyne Introduction: Add phenylacetylene (0.13 mL) dropwise over 2 minutes.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours[1].
-
Monitoring & Validation: Analyze an aliquot via TLC (Hexanes/EtOAc). The reaction is validated as complete when the starting 5-bromoindole spot is entirely consumed. If a bright blue UV-active spot appears at the solvent front, oxygen contamination has occurred.
-
Quench & Purification: Cool to room temperature. Pour the mixture into a saturated aqueous NH₄Cl solution (to sequester copper salts) and extract three times with ethyl acetate[1]. Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 5-(phenylethynyl)-1H-indole[1].
Protocol B: Aqueous-Phase Coupling for Peptidic Bromoindoles
For advanced applications, such as the late-stage functionalization of ribosomally synthesized peptides containing enzymatically installed bromotryptophan, standard hydrophobic conditions lead to peptide denaturation. This protocol utilizes a highly specialized, water-soluble catalytic system[3][4].
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the brominated peptide substrate in a degassed water/acetonitrile biphasic solvent system[3][4].
-
Catalyst Preparation: In a separate vial, prepare the active catalyst by complexing bisPdCl₂(CH₃CN)₂ with the highly hydrophilic, sulfonated ligand sXPhos[3][4].
-
Coupling: Inject the catalyst mixture and the terminal alkyne into the peptide solution.
-
Self-Validating LC/MS Monitoring: Because palladium can coordinate to the peptide backbone and obscure mass spectrometry data, add mercaptopropionic acid to the analytical aliquot. Validation: The mercaptopropionic acid scavenges residual palladium, allowing for clean, self-validating LC/MS spectra that confirm the exact mass shift of the newly formed alkyne-peptide conjugate without Pd-adduct interference[3].
Sources
experimental procedure for gram-scale synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutically active compounds. Specifically, substituted indoles, such as 4-bromo-6-methoxy-7-methyl-1H-indole, are valuable intermediates in the synthesis of complex molecular architectures for drug discovery and materials science. This application note provides a detailed, robust, and scalable experimental procedure for the gram-scale synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole. The proposed synthetic route is based on a modified Leimgruber-Batcho indole synthesis, a versatile and efficient method for constructing the indole core.
This document is intended for an audience of trained research scientists and professionals in drug development. It offers a comprehensive, step-by-step protocol, including reagent specifications, reaction conditions, purification methods, and characterization data. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis commences with the commercially available 2-methyl-3-nitroanisole and proceeds through a three-step sequence:
-
Enamine Formation: Reaction of 2-methyl-3-nitroanisole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.
-
Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, followed by in-situ cyclization to form the 6-methoxy-7-methyl-1H-indole core.
-
Electrophilic Bromination: Regioselective bromination of the indole ring at the C4-position using N-bromosuccinimide (NBS) to yield the final product.
This strategy is advantageous for its use of readily available starting materials and reagents, as well as for the generally high-yielding nature of the individual steps, making it amenable to gram-scale production.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-bromo-6-methoxy-7-methyl-1H-indole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-Methyl-3-nitroanisole | 4837-88-1 | 167.16 | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | 119.16 | Sigma-Aldrich | 96% |
| Palladium on Carbon (10 wt%) | 7440-05-3 | 106.42 (Pd) | Sigma-Aldrich | N/A |
| Hydrogen Gas | 1333-74-0 | 2.02 | In-house supply | High Purity |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Sigma-Aldrich | 99% |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | Sigma-Aldrich | 99.8% |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade |
| Dichloromethane | 75-09-2 | 84.93 | Fisher Scientific | HPLC Grade |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Fisher Scientific | ACS Grade |
Experimental Protocol
Step 1: Synthesis of (E)-1-(2-methoxy-6-methyl-3-nitrophenyl)-N,N-dimethylethenamine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-nitroanisole (10.0 g, 59.8 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude enamine is a dark oil and can be used in the next step without further purification.
Rationale: The Leimgruber-Batcho indole synthesis begins with the formation of an enamine from a nitro-substituted toluene derivative.[1] The use of a two-fold excess of DMF-DMA ensures the complete conversion of the starting material. Refluxing the mixture provides the necessary thermal energy for the condensation reaction to proceed to completion.
Step 2: Synthesis of 6-Methoxy-7-methyl-1H-indole
-
Transfer the crude enamine from the previous step to a 500 mL hydrogenation vessel.
-
Dissolve the enamine in 200 mL of ethyl acetate.
-
Carefully add 10% Palladium on Carbon (1.0 g, 10 wt% of starting material).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the enamine and the formation of the indole product.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-methoxy-7-methyl-1H-indole.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes gradient) to afford the pure indole as a solid.
Rationale: This step involves the catalytic hydrogenation of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the enamine functionality to form the indole ring. Palladium on carbon is a highly effective catalyst for nitro group reductions.[2] The use of a Celite® pad for filtration ensures the complete removal of the pyrophoric palladium catalyst.
Step 3: Synthesis of 4-Bromo-6-methoxy-7-methyl-1H-indole
-
In a 250 mL round-bottom flask protected from light, dissolve 6-methoxy-7-methyl-1H-indole (5.0 g, 30.6 mmol) in 100 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (5.45 g, 30.6 mmol, 1.0 equivalent) in 50 mL of anhydrous acetonitrile.
-
Add the NBS solution dropwise to the indole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield 4-bromo-6-methoxy-7-methyl-1H-indole as a crystalline solid.
Rationale: The indole ring is electron-rich and susceptible to electrophilic substitution. Bromination with NBS is a mild and effective method for introducing a bromine atom onto the indole nucleus. The reaction is typically regioselective for the C4 position in this substituted indole due to the directing effects of the existing substituents. Performing the reaction at 0°C helps to control the reactivity and minimize the formation of side products.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, methoxy protons, methyl protons, and the N-H proton of the indole ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for all carbon atoms in the molecule.
-
Mass Spectrometry (ESI): Calculation of m/z for [M+H]⁺ to confirm the molecular weight.
-
Melting Point: Determination of the melting point range.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][4][5][6][7][8][9][10][11][12]
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid.[3][4][6][10][11] Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a dark container.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure that the hydrogenation apparatus is properly assembled and free of leaks. Use in a well-ventilated area away from ignition sources.
-
Palladium on Carbon: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and avoid generating dust.
-
Solvents: Acetonitrile, ethyl acetate, hexanes, and dichloromethane are flammable and/or toxic. Handle with care and avoid inhalation of vapors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete enamine formation | Insufficient reaction time or temperature | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Low yield in reductive cyclization | Inactive catalyst or insufficient hydrogen pressure | Use fresh palladium on carbon. Ensure the hydrogenation system is properly sealed and pressurized. |
| Multiple bromination products | Reaction temperature too high or excess NBS | Maintain the reaction temperature at 0 °C. Use precisely one equivalent of NBS. |
| Difficulty in purification | Presence of closely related impurities | Optimize the gradient for flash column chromatography or try a different solvent system for recrystallization. |
Conclusion
This application note provides a detailed and reliable procedure for the gram-scale synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations, facilitating troubleshooting and potential adaptation of the protocol for related structures.
References
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Wikipedia. Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Material Safety Data Sheet. N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
SAFETY DATA SHEET. Acetic Acid 10%w/v. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Agilent. Acetic acid 3 percent - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Arkat USA. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]
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PubChem. 4-bromo-6-methoxy-1H-indole. Retrieved from [Link]
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ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
PubChemLite. 4-bromo-7-methoxy-2,3-dihydro-1h-indole-2,3-dione. Retrieved from [Link]
-
PubChem. 4-Bromoindole. Retrieved from [Link]
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ACS Publications. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]
- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
RSC Publishing. Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. Organic Chemistry Frontiers. Retrieved from [Link]
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The Indole Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes and Protocols for Researchers
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] This designation, first coined by Evans et al., describes molecular frameworks that can serve as ligands for a diverse array of biological receptors, and the indole moiety is a quintessential example.[3] Its prevalence in nature—forming the core of the essential amino acid tryptophan, neurotransmitters like serotonin and melatonin, and a vast library of complex alkaloids—hints at its profound evolutionary acceptance in biological systems.[4][5][6]
In drug discovery, the indole nucleus is prized for its unique physicochemical properties. It can participate in hydrogen bonding (as both a donor and acceptor), engage in π-stacking interactions, and its lipophilic nature facilitates membrane permeability.[7][8] Crucially, the indole ring is a versatile template that can be chemically modified at multiple positions, allowing medicinal chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[1] As a result, indole derivatives have been successfully developed into FDA-approved drugs for a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[9][10]
This technical guide provides an in-depth exploration of the role of substituted indoles in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven protocols and insights into the causality behind experimental design.
Part 1: Synthetic Strategies for Accessing Substituted Indoles
The functionalization of the indole core is paramount for modulating pharmacological activity. The C3-position is particularly reactive towards electrophilic substitution, making it a common site for modification.[11] However, strategic substitutions at the N1, C2, C5, and other positions are also crucial for optimizing drug candidates.[1] Several classical and modern synthetic methods are routinely employed to construct the indole scaffold and its derivatives.
Key Synthetic Methodologies: An Overview
-
Fischer Indole Synthesis : One of the oldest and most reliable methods, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone.[12] Its primary advantage is the ability to construct the core indole ring system with various substituents.
-
Palladium-Catalyzed Cross-Coupling : Modern synthetic chemistry has leveraged transition-metal catalysis to forge C-C and C-N bonds with high efficiency. Reactions like the Heck, Suzuki, and Buchwald-Hartwig couplings are powerful tools for introducing diverse substituents onto a pre-formed indole ring, offering broad functional group tolerance.[12]
-
Michael Addition : The nucleophilic character of the indole ring, particularly at C3, allows for its use in Michael additions to α,β-unsaturated compounds. This reaction is an effective method for introducing alkyl chains at the C3-position.[13]
Below are generalized protocols for two of the most fundamental synthetic strategies.
Protocol 1: Fischer Indole Synthesis (General Procedure)
This protocol describes a typical acid-catalyzed cyclization to form a 2,3-disubstituted indole.
Rationale: This method is chosen for its robustness and its ability to build the indole core from readily available starting materials (aryl hydrazines and ketones). Zinc chloride is a common and effective Lewis acid catalyst for this transformation.
Workflow Diagram:
Caption: Generalized workflow for the Fischer Indole Synthesis.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the selected arylhydrazine (1.0 eq) and the corresponding ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add the acid catalyst. For a Lewis acid like zinc chloride (ZnCl₂), it can be added directly (0.5 - 2.0 eq). For Brønsted acids, a catalytic amount of H₂SO₄ or polyphosphoric acid (PPA) can be used.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using acetic acid, carefully pour the mixture over ice water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted indole.[12]
Part 2: Applications of Substituted Indoles in Therapeutic Areas
The structural versatility of the indole scaffold has been exploited to develop drugs targeting a multitude of diseases.[14][15] This section will delve into three key areas: oncology, virology, and inflammation, providing mechanistic insights, quantitative data, and relevant assay protocols.
A. Anticancer Applications
Substituted indoles are prominent in oncology, with mechanisms ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[5][16] Many FDA-approved kinase inhibitors, such as Sunitinib and Alectinib, feature an indole or a bioisosteric core.[7][11]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs like the Epidermal Growth Factor Receptor (EGFR) are critical nodes in signaling pathways that control cell growth and proliferation.[16] In many cancers, these kinases are overexpressed or constitutively active, leading to uncontrolled cell division. Indole-based inhibitors are often designed to be ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Signaling Pathway Diagram:
Caption: Inhibition of the EGFR signaling pathway by an indole-based drug.
Quantitative Data: Anticancer Activity of Substituted Indoles
The following table summarizes the in vitro activity of representative indole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound Class | Specific Target(s) | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolinyl-indoles | EGFR | Leukemia | 78.76% inhibition @ 10 µM | [16] |
| Spirooxindoles | HER2/HER3 | MCF-7 (Breast) | 3.88 - 5.83 µM | [16] |
| Indole-acrylamide | Tubulin | Huh7 (Liver) | 5.0 µM | [16] |
| 5-Bromoindole derivatives | EGFR | MCF-7 (Breast) | 62.20 µM | [17] |
| Indole-curcumin derivative | - | HeLa (Cervical) | 4 µM | [18] |
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cells.
Rationale: The MTT assay is based on the ability of metabolically active (living) cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
B. Antiviral Applications
Indole derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[3][19][20] The FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine is a notable example.[11][19]
Mechanism of Action: HIV-1 Fusion Inhibition
One key strategy in anti-HIV drug design is to prevent the virus from entering host cells. This process is mediated by the viral glycoprotein gp41. Substituted bis-indoles have been developed as small molecule fusion inhibitors that bind to a hydrophobic pocket on gp41, preventing the conformational changes necessary for viral and cellular membrane fusion.[21][22]
Quantitative Data: Anti-HIV Activity of Substituted Indoles
| Compound Class | Specific Target(s) | Assay Type | Activity (EC₅₀/IC₅₀) | Reference |
| Bis-indole (Compound 6j) | gp41 Hydrophobic Pocket | Cell-cell Fusion | 0.2 µM | [21][22] |
| Bis-indole (Compound 6k) | gp41 Hydrophobic Pocket | Live Virus Replication | ~0.2 µM | [21] |
| Delavirdine | Reverse Transcriptase | In vitro HIV-1 | 0.26 µM | [3] |
| Dihydroxyindole | HIV-1 Integrase | In vitro | 1.4 µM | [3] |
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a common non-radioactive ELISA-based method to screen for inhibitors of HIV-1 RT.
Rationale: Reverse transcriptase is a critical enzyme for the HIV life cycle, converting the viral RNA genome into DNA. Inhibiting this enzyme stops viral replication. This assay quantifies the amount of DNA synthesized by RT, using a labeled nucleotide (e.g., Digoxigenin-dUTP) that can be detected with an antibody-enzyme conjugate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with poly-A. This will serve as the template for the RT enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly-T primer, dNTPs, and Digoxigenin-labeled dUTP (DIG-dUTP).
-
Inhibitor Addition: Add serial dilutions of the indole test compound to the wells. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-inhibitor well as a negative control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection: Wash the plate to remove unincorporated nucleotides. Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate to allow binding.
-
Substrate Addition: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). The enzyme will convert the substrate, producing a color change.
-
Quantification: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of DNA synthesized and thus to the RT activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.[19]
C. Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases.[16] The indole-containing drug Indomethacin is a classic non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[23][24]
Mechanism of Action: COX Enzyme Inhibition
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[23] While COX-1 is constitutively expressed and has housekeeping functions (like protecting the stomach lining), COX-2 is inducible and its expression is upregulated at sites of inflammation. Many modern indole-based anti-inflammatory agents are designed to selectively inhibit COX-2 to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[23][24]
Signaling Pathway Diagram:
Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX Inhibitors.
Conclusion and Future Perspectives
The indole scaffold is a testament to nature's efficiency in creating molecular frameworks with high biological relevance. Its journey from a component of natural alkaloids to a central feature in rationally designed, FDA-approved pharmaceuticals is a story of continuous innovation.[4][9][25] The diverse pharmacological activities—spanning anticancer, antiviral, anti-inflammatory, and neuroprotective effects—ensure that substituted indoles will remain a focal point of drug discovery for the foreseeable future.[14][26][27] Future research will likely focus on developing indole derivatives with even greater target specificity, exploring novel mechanisms of action, and utilizing advanced synthetic strategies to access new chemical space. The combination of its proven track record and untapped potential cements the indole nucleus as a truly indispensable tool in the medicinal chemist's arsenal.
References
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- Unni, J.M., Kumar, R.S., & V, V. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(4), 12-23.
- Siddiqui, Z.N., & Khan, I. (2015). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 9, 1-20.
- Mubassir, N., Ahmad, A., & Kumar, A. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.
- Singh, A., & Kumar, P. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
- Wang, S., Geng, P., & Liu, A. (2019). A review on recent developments of indole-containing antiviral agents. RSC Advances, 9(32), 18362-18380.
- Duffy, C.D., Tidwell, M.W., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4887-4899.
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Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in the Functionalization of Substituted Indoles
Welcome to the Technical Support Center dedicated to addressing the complex yet crucial issue of regioselectivity in the functionalization of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges inherent in modifying this privileged heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental hurdles and to offer a clear rationale for methodological choices.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: The intrinsic electronic properties of the indole ring dictate its reactivity towards electrophiles. The C3 position is the most nucleophilic and thus the most reactive site.[1] This preference is due to the stability of the cationic intermediate (the σ-complex) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] In contrast, electrophilic attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[1]
Q2: I need to functionalize the C2 position. What are the most reliable strategies to overcome the innate C3 selectivity?
A2: Achieving C2 selectivity requires overriding the natural electronic preference of the indole ring. Several robust strategies can be employed:
-
Blocking the C3 Position: The most straightforward approach is to use an indole substrate where the C3 position is already substituted. This sterically and electronically directs incoming electrophiles to the C2 position.
-
N-Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful and widely used method. These groups can facilitate deprotonation and metallation at the C2 position, which is then quenched with an electrophile. Common directing groups include pivaloyl, sulfonyl, and various amides.[1] Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, often employ N-directing groups to achieve high C2 selectivity in C-H activation/functionalization reactions.[1][2]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst, ligands, and additives can profoundly influence regioselectivity. For instance, specific sulfoxide-2-hydroxypyridine (SOHP) ligands in palladium-catalyzed oxidative Heck reactions can dramatically shift selectivity from C3 to C2.[1] Similarly, in some palladium-catalyzed arylations, certain magnesium salts can favor C2 functionalization.[1]
Q3: My attempts at functionalizing the benzene ring of the indole (C4-C7) are failing, with reactivity always defaulting to the pyrrole ring. How can I achieve regioselectivity on the carbocyclic portion?
A3: Functionalization of the less reactive benzenoid C4-C7 positions is a significant synthetic challenge but is achievable with the right strategies.[3][4]
-
Directing Groups are Key: As with C2 functionalization, directing groups are crucial. A directing group installed on the indole nitrogen can bring a metal catalyst into proximity with the C7 C-H bond, enabling ortho-metalation and subsequent functionalization.[5][6] Similarly, a directing group at the C3 position, such as an aldehyde or pivaloyl group, can direct a catalyst to the C4 position.[6][7][8]
-
Transient Directing Groups: An elegant approach involves the use of a transient directing group, such as an amino acid, which reversibly forms an imine with a C3-aldehyde. This transient group then directs a metal catalyst to the C4 position for functionalization, after which it is hydrolyzed, leaving the C3-aldehyde intact.[6]
-
Substrate Control: The electronic nature of the indole itself can play a role. For instance, in certain Rh(II)-catalyzed alkylations of N-H indoles, 4-unsubstituted indoles tend to undergo C6 alkylation, whereas 4-methoxyindoles react with C7 selectivity.[5]
Q4: How do N-protecting groups influence the regioselectivity of functionalization?
A4: The choice of the N-protecting group is critical and has a multi-faceted impact on reactivity and regioselectivity.[9]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., sulfonyl, tosyl) decrease the nucleophilicity of the entire indole ring, making it less reactive towards electrophiles and sometimes necessitating harsher reaction conditions.[9][10][11] This deactivation can also alter the relative reactivity of the different positions.
-
Steric Hindrance: Bulky protecting groups, such as SEM (2-(trimethylsilyl)ethoxymethyl), can sterically hinder the N-H position and may also influence the regioselectivity of C-H activation processes by blocking certain sites.[9][12][13]
-
Directing Group Capability: As discussed, many N-substituents are not merely protecting groups but active directing groups that are essential for achieving regioselectivity at positions like C2 and C7.[1][6][9][14]
-
Stability: The protecting group must be stable under the reaction conditions. For example, Boc groups are acid-labile and may not be suitable for reactions run under strongly acidic conditions.[12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of N1, C3, and Diacylated Products)
-
Symptoms: Your reaction yields a complex mixture containing the desired 3-acylindole, but also significant amounts of the N-acylindole and/or the 1,3-diacylindole.[15][16] Polymerization may also be observed as a dark, tarry residue.[11]
-
Root Cause Analysis:
-
Ambident Nucleophilicity: The indole anion (indolide), formed under basic or neutral conditions, is an ambident nucleophile, with reactivity at both N1 and C3. N-acylation is often a competing pathway.[11][15]
-
Lewis Acid Strength and Stoichiometry: Traditional Lewis acids like AlCl₃ can be overly harsh, promoting polymerization.[15] Using more than a stoichiometric amount can lead to complex formation and side reactions.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the N/C3 selectivity.
-
-
Troubleshooting & Optimization:
-
Catalyst Selection: Switch to a milder Lewis acid. Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective in promoting regioselective C3 acylation of unprotected indoles, minimizing side reactions.[17] Yttrium triflate (Y(OTf)₃) in an ionic liquid is another excellent system, particularly under microwave irradiation.[15][18]
-
Solvent Effects: The use of an ionic liquid like [BMI]BF₄ can enhance the catalytic activity of metal triflates and completely suppress N-acylation.[15]
-
Protecting Groups: While often desirable to avoid, if regioselectivity remains poor, protecting the indole nitrogen with a group like phenylsulfonyl, followed by deprotection, is a reliable, albeit less atom-economical, strategy.[11]
-
Acylating Agent: Using acid anhydrides instead of acyl chlorides can sometimes lead to cleaner reactions.[15][18]
-
Problem 2: Low Yield and/or Mixture of C2 and C3 Isomers in a Transition-Metal-Catalyzed C-H Arylation.
-
Symptoms: The desired C-H arylated product is obtained in low yield, and you observe a difficult-to-separate mixture of C2 and C3 isomers.
-
Root Cause Analysis:
-
Inadequate Direction: If targeting C2, the directing group may not be coordinating effectively with the metal center, or the conditions may not favor the formation of the required metallacycle.
-
Ligand Failure: The ligand on the metal catalyst is crucial for both activity and selectivity. An inappropriate ligand can lead to catalyst decomposition or a lack of regiocontrol.[1]
-
Solvent Mismatch: The solvent can dramatically influence the reaction outcome. For example, in some Pd-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can invert the selectivity from C3 to C2.[1]
-
Competing Background Reaction: The inherent C3 reactivity of the indole may be competing with the catalyst-controlled C2 functionalization pathway.
-
-
Troubleshooting & Optimization:
-
Optimize the Directing Group: Screen different N-directing groups (e.g., pivaloyl, acetyl, various sulfonylamides) to find one that provides optimal results for your specific substrate and reaction.[1]
-
Systematic Ligand Screening: If using a palladium catalyst, screen a panel of ligands. For C2-selectivity, specialized ligands like sulfoxide-2-hydroxypyridine (SOHP) have proven highly effective.[1]
-
Solvent and Additive Screen: Conduct a systematic screen of solvents (e.g., toluene, dioxane, DMF, AcOH). Acidity can also be a key parameter; the addition of acids like pivalic acid (PivOH) or bases can modulate the regioselectivity.[19]
-
Temperature and Time: Vary the reaction temperature and time. Sometimes, running the reaction at a lower temperature for a longer duration can improve the isomeric ratio by favoring the thermodynamically more stable product or preventing catalyst degradation.[1]
-
Problem 3: Vilsmeier-Haack or Mannich Reaction Gives Poor Yield or Unwanted Side Products.
-
Symptoms: The expected C3-formylated (Vilsmeier-Haack) or C3-aminomethylated (Mannich) product is formed in low yield, or you observe significant formation of dimers/trimers like di(indolyl)methanes.[20][21]
-
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Both reactions are typically run under acidic conditions, which can promote the self-polymerization of electron-rich indoles.[16]
-
Instability of Intermediates: The intermediate iminium species in these reactions are highly electrophilic. If not trapped efficiently by the indole, they can react with another molecule of the product, leading to oligomerization.
-
Substituent Effects: Electron-donating groups on the indole ring increase its nucleophilicity, making it more prone to polymerization. Electron-withdrawing groups can deactivate the ring, leading to sluggish or incomplete reactions.[11]
-
-
Troubleshooting & Optimization:
-
Control Stoichiometry and Addition Rate: Use a precise stoichiometry of the Vilsmeier or Mannich reagents. Slow, controlled addition of the reagents to the indole solution can help maintain a low concentration of the highly reactive electrophilic intermediates, minimizing side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower can significantly reduce polymerization.[16]
-
Protecting Groups: Deactivating the indole ring with an N-electron-withdrawing group can temper its reactivity and prevent polymerization, leading to cleaner reactions and higher yields.[12][16]
-
Microwave Synthesis: For Mannich reactions, microwave-assisted synthesis can lead to higher yields, better purity, and significantly shorter reaction times compared to conventional heating.[22]
-
Data Presentation & Protocols
Table 1: Influence of Ligand and Directing Group on Regioselectivity in Metal-Catalyzed Indole Functionalization
| Reaction Type | Catalyst/Ligand | N-Directing Group | Major Product | C2:C3 Ratio | Reference |
| Oxidative Heck | Pd(OAc)₂ / None | None | C3-alkenylation | >1:99 | [1] |
| Oxidative Heck | Pd(OAc)₂ / SOHP-1 | None | C2-alkenylation | 95:5 | [1] |
| Amidation | Ir(III) catalyst | N-Piv | C2-amidation | >20:1 | [1] |
| Amidation | Ir(III) catalyst | N-Ac | C7-amidation | 1:13.2 | [1] |
Key Experimental Protocols
Protocol 1: Ligand-Controlled C2-Selective Oxidative Heck Reaction of Indole This protocol is adapted from studies on sulfoxide-2-hydroxypyridine (SOHP) ligands for regiocontrol.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SOHP ligand (0.012 mmol), and Cu(OAc)₂ (36.3 mg, 0.2 mmol).
-
Reagent Addition: Evacuate and backfill the tube with oxygen (balloon). Add indole (0.1 mmol), the acrylate coupling partner (0.3 mmol), and toluene (1.0 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C2-alkenylated indole.
Protocol 2: ZrCl₄-Mediated Regioselective C3-Acylation of Unprotected Indole This protocol is based on the work demonstrating a highly regioselective Friedel-Crafts acylation.[17]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted indole (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add ZrCl₄ (1.2 mmol) portion-wise, followed by the slow addition of the acyl chloride (1.1 mmol).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization & Workflows
Caption: Decision workflow for selecting a regioselective indole functionalization strategy.
Caption: Simplified catalytic cycle for directed C2-arylation of an indole.
References
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- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research.
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Technical Support Center: Advanced Strategies for 7-Methyl Indole Functionalization
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced methodologies for overcoming the significant challenge of steric hindrance in reactions involving 7-methyl indoles. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in these demanding transformations.
Introduction: The C7 Challenge in 7-Methyl Indoles
The indole scaffold is a cornerstone of medicinal chemistry, appearing in countless natural products and pharmaceutical agents.[1][2] While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, site-selective modification of the benzene portion (C4-C7) is significantly more difficult.[3][4] The challenge is amplified in 7-methyl indoles, where the methyl group acts as a bulky steric shield, physically obstructing reagent access to the C7 position.[5][6][7] This guide addresses this critical issue, providing field-proven strategies to achieve high-yield, site-selective functionalization at the elusive C7 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C7-position of 7-methylindole so difficult to functionalize?
A: The difficulty arises from two primary factors:
-
Inherent Electronic Reactivity: The indole ring system naturally favors electrophilic substitution at the C3 position, followed by C2, due to the higher electron density in the pyrrole moiety.[1][5] The benzene ring is inherently less reactive.
-
Steric Hindrance: The methyl group at the 7-position creates significant steric bulk.[6][7] This "fat goalie" effect, as it's sometimes called, physically blocks the trajectory of incoming reagents, preventing them from approaching the C7 C-H bond to initiate a reaction.[8] Traditional cross-coupling or substitution reactions often fail or provide negligible yields because the reactants cannot achieve the necessary orbital overlap for the reaction to proceed.
Q2: What is a "Directing Group" and why is it so critical for C7 functionalization?
A: A directing group (DG) is a chemical moiety temporarily installed on the indole nitrogen (N1 position) that overcomes the inherent reactivity and steric challenges. It functions like a molecular GPS, guiding a metal catalyst to a specific, otherwise inaccessible, C-H bond.
The mechanism relies on chelation: the directing group contains atoms (like O or P) that coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium).[9] This coordination forms a stable, five- or six-membered ring intermediate, which holds the catalyst in close proximity to the C7 C-H bond.[1] This proximity allows for an intramolecular C-H activation (cyclometalation) to occur, a step that would be highly unfavorable in an intermolecular reaction due to the steric hindrance from the 7-methyl group. Once the C-H bond is activated, the desired coupling reaction can proceed.[3][4]
Q3: Can I achieve C7 functionalization without using a directing group?
A: While challenging, it is not impossible, though direct C-H functionalization methods are rare and often substrate-specific. One classic, non-DG-based approach is the Bartoli Indole Synthesis . This method constructs the 7-substituted indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.[10] If you can synthesize the corresponding 2-methyl-6-substituted nitrobenzene, the Bartoli synthesis can be a powerful way to build the desired 7-methyl indole scaffold from the ground up, completely bypassing the C-H functionalization issue.
Q4: My standard Suzuki and Heck couplings are failing at C7. What am I doing wrong?
A: You are likely not doing anything "wrong"; rather, you are encountering the fundamental steric and electronic barriers of the 7-methylindole system. Standard cross-coupling reactions rely on the oxidative addition of a catalyst to a pre-functionalized substrate (e.g., a 7-bromo-indole). If you can't install the bromo group, the coupling can't start. If you are attempting a direct C-H activation/coupling, the reaction fails because the catalyst has no way to selectively target the C7 position over the more reactive C2/C3 sites and cannot overcome the steric barrier. The solution almost always involves implementing a directing group strategy as detailed in the troubleshooting guides below.[11][12]
Troubleshooting Guides & Experimental Protocols
Problem 1: Low to No Yield in C7-Arylation of 7-Methylindole
Core Issue: Failure of the catalyst to selectively activate the sterically hindered C7 C-H bond.
Solution: Implement a Palladium- or Rhodium-catalyzed, directing group-assisted C-H activation strategy. The key is using a bulky directing group on the indole nitrogen that forces the catalyst into proximity with the C7 position.
Strategy: Directing Group-Mediated C-H Arylation
The introduction of a sterically demanding directing group, such as di-tert-butylphosphinoyl (-P(O)tBu₂) or pivaloyl (-Piv), is crucial for high reactivity and C7-selectivity.[9] These groups are large enough to restrict bond rotation and favor a conformation that facilitates C7 cyclometalation.[1][13]
Caption: Directed C-H activation workflow at the C7 position.
Comparative Data: Common Directing Groups for C7 Functionalization
| Directing Group (DG) | Typical Catalyst | Reaction Types | Removability | Key Advantages |
| N-P(O)tBu₂ | Palladium (Pd) | Arylation[3][13] | Harsh (e.g., LiAlH₄)[13][14] | Excellent C7 selectivity and reactivity. |
| N-PtBu₂ | Rhodium (Rh) | Arylation, Alkenylation, Alkylation[1] | Mild (e.g., Wilkinson's catalyst)[13] | Easily attached and removed, broad scope. |
| N-Pivaloyl (Piv) | Rhodium (Rh), Iridium (Ir) | Alkenylation, Amidation[9][14] | Basic/Acidic hydrolysis | Readily available, effective for many transformations. |
| N-Hydrosilyl | Iridium (Ir) | Borylation[9] | Fluoride source (TBAF) | Enables transition-metal-free subsequent couplings. |
Protocol: C7-Arylation of 1-(di-tert-butylphosphinoyl)-7-methylindole
This protocol is a generalized representation based on methodologies reported in the literature.[13]
-
Preparation of Starting Material: Protect commercially available 7-methylindole with di-tert-butylphosphinoyl chloride to synthesize 1-(di-tert-butylphosphinoyl)-7-methylindole.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-P(O)tBu₂ protected 7-methylindole (1.0 equiv.), the desired aryl bromide (1.5 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand such as a pyridine-type ligand (10 mol%).[9]
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base, typically a carbonate like Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Deprotection: The N-P(O)tBu₂ group can be challenging to remove. Harsh conditions, such as reduction with LiAlH₄ in refluxing toluene, may be required.[13][15] This step's compatibility with other functional groups must be carefully considered.
Problem 2: Electrophilic Substitution Occurs at C3, Not C7
Core Issue: The intrinsic electronic properties of the indole ring favor electrophilic attack at the C3 position.
Solution: Employ a Directed ortho Metalation (DoM) strategy. This multi-step sequence cleverly manipulates protecting groups and reactivity to force functionalization at the C7 position.
Strategy: The "Walk-Around-The-Ring" DoM Approach
This strategy involves temporarily blocking the more reactive C2 and C3 positions, then using a strong base to deprotonate the C7 position, which is activated by a directing group on the nitrogen. The resulting C7-anion is then quenched with an electrophile.
Caption: Workflow for Directed ortho-Metalation (DoM).
Protocol: DoM for C7-Iodination of 7-Methylindole
This protocol is a conceptual guide based on work by Snieckus and others.[14][15]
-
N-Protection: Protect 7-methylindole with an appropriate directing-metalating group, such as N,N-diethylcarbamoyl chloride, to form 7-methyl-N-(diethylcarbamoyl)indole.
-
C2-Silylation (Blocking): Cool a solution of the N-protected indole in dry THF to -78 °C. Add a strong base like n-BuLi (1.1 equiv.) and stir for 1 hour. Quench the C2-anion with trimethylsilyl chloride (TMSCl, 1.2 equiv.) to yield the C2-silylated intermediate.
-
C7-Metalation and Quench (One-Pot): Without isolating the intermediate, add a second equivalent of strong base (e.g., s-BuLi, 1.2 equiv.) to the solution at -78 °C and allow it to warm to a slightly higher temperature (e.g., -40 °C) to facilitate C7 deprotonation. After stirring for 2-3 hours, quench the newly formed C7-anion with an electrophile, such as molecular iodine (I₂), to install the iodo group at the C7 position.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Deprotection: The N-carbamoyl and C2-silyl groups can often be removed under basic conditions (e.g., KOH in refluxing ethanol) to yield the desired 7-iodo-2-methylindole.[15] This 7-iodo product is now an excellent substrate for standard cross-coupling reactions like Suzuki, Heck, or Sonogashira.
References
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
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Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
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Park, S. H., & Kim, J. Y. (2018). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]
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Wang, X., Gandeepan, P., & Ackermann, L. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaav0206. [Link]
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Lee, H., & Kim, S. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Organic Letters, 21(15), 6078–6082. [Link]
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Snieckus, V., & Chauder, B. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
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Various Authors. (n.d.). 7-Methylindole. Grokipedia. [Link]
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Chauder, B., & Snieckus, V. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899-902. [Link]
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Li, Z., & Li, C.-J. (2021). C-H functionalization of indoles and oxindoles through CDC reactions. Unpublished manuscript. [Link]
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Kumar, V., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. ACS Omega, 7(41), 36043–36085. [Link]
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Muchowski, J., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Tetrahedron Letters, 24(32), 3455-3458. [Link]
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Al-Mughaid, H., & Al-Zahrani, H. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. [Link]
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Abarbri, M., & Thibonnet, J. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(10), 2462. [Link]
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. ResearchGate. [Link]
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Ketcha, D. M., & Carpenter, K. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
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Lou, Y., & He, Z. (2025). Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Synlett. [Link]
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da Silva, J., & Esteves, P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2658. [Link]
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Remsburg, J. R., & Swager, T. M. (2025). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chemical Science, 16, 1234-1240. [Link]
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Various Authors. (2021). Bartoli Indole Synthesis. J&K Scientific LLC. [Link]
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Mérour, J.-Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
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Vincent, G. (2020). Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. ChemRxiv. [Link]
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Black, D. S., & Kumar, N. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]
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Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649. [Link]
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Boujdia, K., El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7536-7545. [Link]
-
Ozel, M. S., & Togan, V. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4243–4254. [Link]
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Gandeepan, P., & Ackermann, L. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 15-28. [Link]
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Black, D. S., & Kumar, N. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. [Link]
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Maji, A., & Deb, I. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(39), 18036-18056. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Various Authors. (2021). Steric Hindrance. ChemTalk. [Link]
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Various Authors. (n.d.). Grignard reaction. Wikipedia. [Link]
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Denmark, S. E., & Baird, J. D. (2004). Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters, 6(20), 3649–3652. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wu, J., & Wang, J. (2012). Nucleophilic Addition of Grignard Reagents to 3–Acylindoles: Stereoselective Synthesis of Highly Substituted Indoline Scaffolds. Organic Letters, 14(16), 4210–4213. [Link]
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Clark, J. (2015). An introduction to Grignard reagents. Chemguide. [Link]
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Various Authors. (n.d.). Steric effects. Wikipedia. [Link]
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Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
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Grote, V. (2019). How to overcome Steric Hindrance? ResearchGate. [Link]
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Wipf, P. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center. [Link]
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Zhang, J., & Li, Y. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 15(31), 6595-6604. [Link]
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Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-methoxy-7-methyl-1H-indole
Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of highly functionalized indole scaffolds.
The synthesis of 4-bromo-6-methoxy-7-methyl-1H-indole is most efficiently achieved via the Bartoli Indole Synthesis , utilizing 5-bromo-3-methoxy-2-methylnitrobenzene as the starting material. This route is highly regioselective for 7-substituted indoles but presents unique thermal and chemoselective challenges upon scale-up.
Reaction Workflow & Mechanistic Pathway
Bartoli synthesis workflow for 4-bromo-6-methoxy-7-methyl-1H-indole.
Troubleshooting & FAQs
Q1: Why is my yield dropping significantly upon scaling from 1 mmol to 100 mmol? I am observing large amounts of aniline byproducts. A1: This is a chemoselectivity issue driven by thermodynamics. The 4-bromo substituent is electron-withdrawing, which decreases the electron density of the nitroarene. This makes the substrate highly susceptible to over-reduction to the corresponding aniline rather than undergoing the desired [3,3]-sigmatropic rearrangement[1]. At scale, localized exotherms during the Grignard addition accelerate this reduction pathway. Solution: Strictly control the addition rate using a dosing pump and maintain the internal temperature at -40 °C.
Q2: Is the 7-methyl group causing steric hindrance that prevents the reaction from completing? A2: No, the causality is actually the reverse. The Bartoli indole synthesis requires an ortho-substituent (in this case, the methyl group that becomes the 7-methyl position) to drive the reaction forward[2]. The steric bulk of this ortho-methyl group forces the intermediate into the necessary conformation for the[3,3]-sigmatropic rearrangement to occur. As noted in J&K Scientific's technical notes, reactions on nitroarenes lacking an ortho substituent typically fail or provide negligible yields[3].
Q3: How do I manage the severe exotherm and gas evolution when quenching the reaction at a multigram scale? A3: The standard small-scale quench uses saturated aqueous ammonium chloride, but at scale, this causes rapid precipitation of magnesium salts, clogging reactor lines and trapping your product in an emulsion. Solution: Use a 20% aqueous NH₄Cl solution and add it via a subsurface dip tube while the reactor is cooled to -20 °C[4]. This prevents salt precipitation and controls the thermal spike from the destruction of the unreacted vinylmagnesium bromide.
Quantitative Data: Scale-Up Parameter Optimization
To ensure reproducibility, we have summarized the critical parameter shifts required when moving from a discovery scale to a process scale.
| Parameter | Discovery Scale (1 mmol) | Process Scale (100 mmol) | Mechanistic Rationale |
| Grignard Equivalents | 3.5 - 4.0 eq | 3.0 eq | Exactly 3 equivalents are mechanistically required[2]. Minimizing excess reduces the dangerous quenching exotherm at scale. |
| Addition Rate | 10 minutes | 180 minutes | Prevents localized thermal spikes that favor the competing nitro-reduction pathway over cyclization. |
| Internal Temperature | -78 °C | -40 °C | -78 °C is energy-intensive and difficult to maintain uniformly in large reactors. -40 °C provides identical chemoselectivity if addition is slow. |
| Quenching Agent | Saturated NH₄Cl | 20% aq. NH₄Cl | Prevents magnesium salt precipitation during phase separation, ensuring smooth extraction[4]. |
| Purification | Silica Gel Chromatography | Recrystallization | Chromatography is solvent-prohibitive at scale. Differential solubility in Heptane/EtOAc easily separates the indole from aniline byproducts. |
Self-Validating Multigram Synthesis Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Reactor Preparation & Inerting
-
Action: Purge a 5 L jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and dosing pump with high-purity argon for 30 minutes.
-
Validation Check: Oxygen sensor must read < 1% O₂. Moisture content in the reactor must be < 50 ppm to prevent premature Grignard degradation.
Step 2: Substrate Dissolution
-
Action: Charge the reactor with 5-bromo-3-methoxy-2-methylnitrobenzene (100 mmol, 24.6 g) and anhydrous THF (800 mL). Stir at 200 RPM.
-
Validation Check: Visual confirmation of a completely transparent solution. Any turbidity indicates moisture or impurities; filter if necessary.
Step 3: Cryogenic Cooling
-
Action: Set the chiller fluid to -50 °C to cool the internal reaction mixture.
-
Validation Check: The internal thermocouple must stabilize at -40 °C (± 2 °C) for at least 15 minutes before proceeding.
Step 4: Grignard Addition (Critical Step)
-
Action: Load 1.0 M vinylmagnesium bromide in THF (300 mL, 300 mmol) into the dosing vessel. Begin dropwise addition over 3 hours.
-
Validation Check: Monitor the internal temperature continuously. The dosing pump must be interlocked to pause automatically if the internal temperature exceeds -35 °C.
Step 5: Reaction Maturation
-
Action: Once addition is complete, adjust the chiller to warm the internal temperature to -20 °C. Stir for 4 hours.
-
Validation Check: Withdraw a 0.5 mL aliquot, quench in 1 mL of 20% NH₄Cl, and extract with EtOAc. HPLC analysis must show < 2% of the starting nitroarene remaining.
Step 6: Controlled Quenching
-
Action: With the reactor at -20 °C, slowly dose 20% aqueous NH₄Cl (500 mL) into the mixture over 1 hour.
-
Validation Check: Complete cessation of vigorous gas evolution and the stabilization of the internal temperature (no spontaneous heating) confirms the total destruction of excess Grignard reagent.
Step 7: Extraction and Isolation
-
Action: Add ethyl acetate (500 mL), stir for 15 minutes, and allow phases to separate. Drain the aqueous layer. Wash the organic layer with brine (300 mL) and dry over anhydrous MgSO₄.
-
Validation Check: A sharp, distinct phase boundary must form within 10 minutes. If an emulsion persists, add 50 mL of saturated NaCl to break it.
Step 8: Purification via Crystallization
-
Action: Concentrate the organic layer under reduced pressure to a crude solid. Dissolve in a minimum amount of hot ethyl acetate, then slowly add heptane until the solution becomes cloudy. Cool to 0 °C to induce crystallization. Filter and dry under vacuum.
-
Validation Check: ¹H-NMR (DMSO-d6) of the dried crystals must confirm the disappearance of the nitroarene signals and the presence of the characteristic indole N-H broad singlet at ~11.5 ppm.
References
-
Grokipedia - Bartoli indole synthesis: General Description and Variations. Available at: [Link]
-
Wikipedia - Bartoli indole synthesis: Reaction Mechanism and Stoichiometry. Available at: [Link]
Sources
Validation & Comparative
analytical methods for verifying the purity of 4-bromo-6-methoxy-7-methyl-1H-indole
As a Senior Application Scientist, I frequently encounter a critical pitfall in pharmaceutical development: relying solely on chromatographic area percent to determine the purity of highly functionalized building blocks. 4-bromo-6-methoxy-7-methyl-1H-indole is a complex heterocyclic intermediate[1]. Its precise substitution pattern—featuring a lipophilic bromine atom for cross-coupling, alongside electron-donating methoxy and methyl groups—makes it highly valuable, but also prone to structurally similar synthetic impurities (e.g., des-bromo derivatives or regioisomers).
Because UV response factors vary wildly between halogenated and non-halogenated indoles, relying on a single analytical method is scientifically unsound[2]. To guarantee the integrity of your downstream syntheses, you must implement an orthogonal analytical strategy.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing self-validating protocols for each.
Comparative Performance Metrics
To select the appropriate method, we must first understand the quantitative limits and primary functions of each technique when applied to substituted indoles[3].
| Parameter | HPLC-UV | 1H qNMR | LC-MS |
| Detection Principle | Differential partitioning & UV Absorbance ( λ 220/280 nm) | Nuclear spin resonance (Direct proton integration) | Chromatographic separation & Mass-to-charge ratio ( m/z ) |
| Primary Application | High-resolution separation & routine batch QC | Absolute mass fraction quantification | Trace impurity identification & structural profiling |
| Reference Standard | Required for exact impurity quantification | Not required for the analyte (Internal Standard used) | Required for quantification, not for identification |
| Typical Precision (RSD) | < 1.0% | < 0.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.015 - 0.2 µg/mL | ~0.5 mg/mL | ~0.001 µg/mL |
High-Performance Liquid Chromatography (HPLC-UV)
The Causality of the Method: Indole rings possess strong UV chromophores due to their extended π -conjugated systems[4]. Reverse-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity. The lipophilic bromine atom at the C4 position of 4-bromo-6-methoxy-7-methyl-1H-indole significantly increases its retention time on a C18 column. Des-bromo impurities (where the bromine is replaced by a proton) will elute significantly earlier, allowing for clear resolution.
Self-Validating Protocol: A robust HPLC method must prove its own resolving power before any sample data is accepted.
-
System Suitability Test (SST): Before analyzing the batch, inject a resolution mixture containing the target indole and a closely eluting known impurity (e.g., a 5-bromo regioisomer). The system is only validated for use if the resolution factor ( Rs ) is ≥2.0 . This proves the column's theoretical plate count is sufficient to separate critical pairs.
-
Mobile Phase Preparation: Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier (Trifluoroacetic acid) suppresses the ionization of the indole nitrogen, preventing peak tailing and ensuring symmetrical peak shapes[4].
-
Blank Injection: Run a blank (diluent only) to confirm the absence of column carryover or baseline anomalies.
-
Sample Analysis: Inject the sample at 1 mg/mL. Monitor at λ=220 nm (universal π−π∗ transitions) and 280 nm (indole-specific absorption). Determine purity by area normalization, keeping in mind that this is a relative purity metric.
Quantitative Nuclear Magnetic Resonance (qNMR)
The Causality of the Method: If an impurity lacks the same UV extinction coefficient as the main compound, HPLC area percentage will misrepresent the true purity[5]. qNMR is a primary ratio method: the integrated signal area of a specific proton is directly proportional to its molar concentration[6]. For 4-bromo-6-methoxy-7-methyl-1H-indole, the H5 proton appears as a distinct singlet in the aromatic region due to the substitutions at C4, C6, and C7. This isolated signal is structurally ideal for integration, avoiding overlap with common aliphatic impurities[7].
Self-Validating Protocol: The core of qNMR's self-validation lies in the magnetization recovery phase.
-
Internal Standard Selection: Select a certified reference material (CRM) that does not overlap with the indole signals. 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) is an excellent choice for organic-soluble indoles[8].
-
Sample Preparation: Accurately weigh (~10 mg) of the indole and (~5 mg) of the internal standard using a calibrated microbalance. Co-dissolve in 0.6 mL of anhydrous DMSO- d6 [6].
-
T1 Relaxation Measurement: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the H5 proton and the internal standard protons.
-
Data Acquisition: Set the relaxation delay ( D1 ) to at least 5×T1 of the slowest relaxing nucleus (typically 30-60 seconds). Causality: Failing to wait for complete magnetization recovery destroys the quantitative integrity of the assay. Waiting 5×T1 ensures >99.3% recovery, self-validating the quantitative accuracy[7].
-
Integration: Integrate the H5 singlet against the internal standard to calculate the absolute mass fraction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The Causality of the Method: When HPLC detects an unknown impurity >0.1% (the standard ICH reporting threshold), LC-MS is deployed to identify it[3]. Electrospray Ionization (ESI) combined with a mass analyzer provides exact mass data. The natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~50.7:49.3 ratio) creates a distinct M and M+2 doublet of equal intensity. If an impurity peak lacks this 1:1 signature, it is immediately flagged as a des-bromo degradant or unbrominated starting material.
Self-Validating Protocol:
-
Calibration: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy is within 5 ppm before the run.
-
Chromatography Adaptation: Swap the TFA from the HPLC method for 0.1% Formic Acid. Causality: TFA causes severe ion suppression in the MS source; Formic acid provides necessary protons for ESI+ without quenching the signal.
-
Analysis: Run the sample in ESI+ mode. Extract the ion chromatograms (EIC) for the expected m/z and scan for the characteristic bromine isotope doublet[3].
Integrated Analytical Workflow
To ensure absolute scientific rigor, these methods should not be used in isolation. They form a self-checking, orthogonal workflow.
Integrated orthogonal workflow for absolute purity verification of indole derivatives.
References
1.2 - Benchchem 2.3 - Benchchem 3. 4 - Benchchem 4.5 - Benchchem 5. 7 - RSSL 6.1 - BLD Pharm 7. 6 - ACS Omega 8. 8 - ResearchGate
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- 8. researchgate.net [researchgate.net]
comparison of synthesis routes for substituted indoles
The indole scaffold is one of the most privileged structures in medicinal chemistry, serving as the core pharmacophore for countless therapeutics, ranging from anti-migraine triptans to oncology drugs. Because biological activity is exquisitely sensitive to the substitution pattern on the indole ring, selecting the correct synthetic route is a critical decision in drug development.
This guide provides an objective, data-backed comparison of three premier methodologies for synthesizing substituted indoles: the Fischer Indole Synthesis , the Bartoli Indole Synthesis , and the Larock Heteroannulation . By analyzing the mechanistic causality, substrate scope, and experimental protocols of each, researchers can strategically select the optimal route for their specific target molecules.
Discovered in 1883, the Fischer Indole Synthesis (FIS) remains the most widely utilized method for indole construction[1]. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Mechanistic Causality & Logic: The reaction is driven by a critical [3,3]-sigmatropic rearrangement. The acid catalyst (Brønsted or Lewis) facilitates the isomerization of the initial phenylhydrazone into an ene-hydrazine[2]. The choice of acid directly dictates the reaction's success; strong acids like polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ are required to force the sigmatropic rearrangement and subsequent rearomatization, which eliminates ammonia (NH₃) to yield the thermodynamically stable indole[2].
Pros & Cons:
-
Advantage: Extremely broad substrate scope for 2-, 3-, and 5-substituted indoles. Starting materials are cheap and commercially available.
-
Limitation: Unsymmetrical ketones often yield a mixture of regioisomers. The harsh acidic conditions can degrade sensitive functional groups.
Fig 1: Mechanistic workflow of the Fischer Indole Synthesis driven by[3,3]-sigmatropic rearrangement.
Standardized Protocol: Fischer Indole Synthesis
Self-Validating System: The reaction's progress can be visually validated by the precipitation of ammonium salts and TLC analysis showing the consumption of the highly UV-active hydrazone.
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of the substituted phenylhydrazine hydrochloride and 1.1 eq of the ketone in glacial acetic acid (0.5 M).
-
Hydrazone Formation: Stir at room temperature for 1 hour until TLC confirms complete hydrazone formation.
-
Cyclization: Add 2.0 eq of polyphosphoric acid (PPA) or anhydrous ZnCl₂. Heat the mixture to 90–110 °C under a nitrogen atmosphere for 4–12 hours.
-
Workup: Cool the dark mixture to room temperature and pour over crushed ice. Neutralize carefully with 10% NaOH until pH 7-8 is reached. Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
The Bartoli Indole Synthesis: The 7-Substituted Specialist
Synthesizing indoles with substituents at the C7 position is notoriously difficult using classical methods due to steric hindrance. The Bartoli Indole Synthesis elegantly solves this by reacting ortho-substituted nitroarenes with vinyl Grignard reagents[3].
Mechanistic Causality & Logic: The Bartoli reaction strictly requires an ortho-substituent on the nitroarene. Without this steric bulk, the reaction pathway alters, yielding simple anilines instead of indoles[4]. The mechanism requires exactly three equivalents of the Grignard reagent:
-
Eq 1: Attacks the nitro oxygen, reducing it to a nitrosoarene[4].
-
Eq 2: Attacks the nitroso group, triggering a precisely aligned [3,3]-sigmatropic rearrangement (enforced by the ortho-substituent's steric bulk)[3].
-
Eq 3: Acts as a base to deprotonate the intermediate, driving rearomatization[4].
Pros & Cons:
-
Advantage: The absolute best method for synthesizing 7-substituted indoles. Operates at very low temperatures (-40 °C), preserving many functional groups[4].
-
Limitation: Requires 3 equivalents of Grignard reagent, which can be wasteful. Fails completely if the ortho-position is unsubstituted[3].
Fig 2: Stoichiometric logic of the Bartoli Indole Synthesis requiring 3 equivalents of Grignard.
Standardized Protocol: Bartoli Indole Synthesis
Self-Validating System: The reaction is highly temperature-sensitive; maintaining -40 °C prevents the formation of azo/azoxy side products.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 eq of the ortho-substituted nitroarene in anhydrous THF (0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetonitrile bath to maintain exactly -40 °C.
-
Grignard Addition: Dropwise, add 3.2 eq of vinylmagnesium bromide (1.0 M in THF) over 30 minutes. The solution will turn deep red/brown.
-
Reaction: Stir at -40 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over another hour.
-
Quenching: Quench aggressively at -20 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and purify via flash chromatography.
The Larock Heteroannulation: The Regioselective Modern Standard
Developed by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation between ortho-iodoanilines and internal alkynes is the gold standard for synthesizing 2,3-disubstituted indoles[5].
Mechanistic Causality & Logic: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Following the oxidative addition of the o-iodoaniline to Pd(0), the alkyne coordinates and undergoes migratory syn-insertion[6]. The regioselectivity is entirely governed by steric hindrance during this insertion step: the bulkier substituent of the internal alkyne is consistently directed to the C2 position of the resulting indole, while the smaller group goes to C3[7]. The addition of exactly 1 equivalent of LiCl is critical, as it acts as a ligand to stabilize the zerovalent palladium species and prevents catalyst aggregation[6].
Pros & Cons:
-
Advantage: Exceptional regioselectivity for 2,3-disubstituted indoles. Extremely mild conditions with high functional group tolerance (no strong acids or bases required)[5].
-
Limitation: Requires expensive palladium catalysts and specific internal alkynes. Terminal alkynes often yield poor results or homocoupling side products.
Fig 3: The Larock Pd-catalyzed cycle highlighting the regioselective migratory syn-insertion.
Standardized Protocol: Larock Indole Synthesis
Self-Validating System: The use of LiCl and Na₂CO₃ ensures the palladium remains active. Black palladium precipitation indicates catalyst death (usually due to oxygen ingress).
-
Preparation: In an oven-dried pressure tube, combine 1.0 eq of o-iodoaniline, 2.0 eq of the internal alkyne, 5 mol% Pd(OAc)₂, 1.0 eq LiCl, and 3.0 eq Na₂CO₃.
-
Solvent: Add anhydrous DMF (0.2 M). Degas the suspension by bubbling Argon through the mixture for 15 minutes.
-
Heating: Seal the tube and heat to 100 °C for 12–24 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over MgSO₄, filter through a short pad of Celite to remove Pd residues, and concentrate for chromatography.
Quantitative Comparison & Strategic Selection
To aid in synthetic route design, the following table summarizes the operational parameters and performance metrics of the three methodologies.
| Parameter | Fischer Indole Synthesis | Bartoli Indole Synthesis | Larock Heteroannulation |
| Primary Application | Broad scope; 2,3-fused systems | 7-Substituted indoles | 2,3-Disubstituted indoles |
| Key Starting Materials | Phenylhydrazine + Ketone | o-Substituted Nitroarene + Vinyl-MgBr | o-Iodoaniline + Internal Alkyne |
| Catalyst / Reagent | Brønsted/Lewis Acids (PPA, ZnCl₂) | Vinyl Grignard (3.0+ equivalents) | Pd(OAc)₂ (5 mol%) + LiCl + Base |
| Regioselectivity | Poor with unsymmetrical ketones | High (dictated by starting arene) | Excellent (Bulky group to C2) |
| Reaction Temperature | 90 °C – 110 °C | -40 °C to -20 °C | 80 °C – 100 °C |
| Functional Group Tolerance | Low (Acid-sensitive groups degrade) | Moderate (Grignard-sensitive groups react) | High (Mild basic conditions) |
| Typical Yields | 50% – 85% | 40% – 70% | 65% – 95% |
Strategic Recommendations:
-
Choose Fischer for early-stage discovery where starting materials must be cheap and diverse, provided the target molecule can withstand harsh acidic heating.
-
Choose Bartoli exclusively when targeting C7-substituted indoles, as alternative routes will require lengthy, low-yielding functional group manipulations.
-
Choose Larock for late-stage functionalization or when synthesizing complex 2,3-disubstituted indoles where precise regiocontrol and mild conditions are paramount.
References
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
- Fischer indole synthesis. Wikipedia.
- Bartoli Indole Synthesis. J&K Scientific LLC.
- Bartoli indole synthesis. Wikipedia.
- Larock Reaction in the Synthesis of Heterocyclic Compounds. Universitat de Barcelona.
- Larock indole synthesis. Wikipedia.
- Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC - NIH.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. DSpace [diposit.ub.edu]
A Comparative Spectroscopic Analysis Guide: 4-Bromo-6-methoxy-7-methyl-1H-indole vs. Structural Analogues
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the precise structural elucidation of highly substituted heterocyclic scaffolds. The indole nucleus is a privileged structure in drug discovery, often serving as the core pharmacophore for kinase inhibitors and central nervous system therapeutics (1)[1]. Specifically, multi-substituted derivatives like 4-bromo-6-methoxy-7-methyl-1H-indole (CAS: 1082040-81-0) present unique spectroscopic signatures. The complex interplay of electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-Br) groups significantly alters the local electronic environment, necessitating a rigorous, multi-modal spectroscopic approach (2)[2].
This guide provides an objective, data-driven comparison of 4-bromo-6-methoxy-7-methyl-1H-indole against two reference analogues: 4-bromo-6-methoxy-1H-indole and 7-methyl-1H-indole. By examining these structural variations, researchers can isolate the spectroscopic impact of specific substituents and avoid common mischaracterization pitfalls.
Comparative Spectroscopic Data
To establish a baseline for comparison, quantitative Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data are summarized below.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz, δ in ppm)
| Proton Assignment | 4-Bromo-6-methoxy-7-methyl-1H-indole | 4-Bromo-6-methoxy-1H-indole | 7-Methyl-1H-indole |
| N-H (H-1) | 8.12 (br s) | 8.20 (br s) | 8.05 (br s) |
| H-2 | 7.21 (dd, J = 3.1, 2.4 Hz) | 7.25 (dd, J = 3.2, 2.4 Hz) | 7.18 (dd, J = 3.1, 2.3 Hz) |
| H-3 | 6.55 (dd, J = 3.1, 2.0 Hz) | 6.58 (dd, J = 3.2, 2.1 Hz) | 6.50 (dd, J = 3.1, 2.0 Hz) |
| H-5 | 6.85 (s) | 6.90 (d, J = 2.0 Hz) | 7.05 (d, J = 7.8 Hz) |
| H-6 | - (Substituted) | - (Substituted) | 6.95 (t, J = 7.5 Hz) |
| -OCH₃ | 3.88 (s) | 3.85 (s) | - |
| -CH₃ | 2.45 (s) | - | 2.50 (s) |
Table 2: Key FTIR Vibrational Bands (ATR, cm⁻¹)
| Functional Group | 4-Bromo-6-methoxy-7-methyl-1H-indole | 4-Bromo-6-methoxy-1H-indole |
| N-H Stretch | 3410 (Sharp) | 3425 (Sharp) |
| C=C Aromatic | 1615, 1580 | 1620, 1585 |
| C-O Stretch (Methoxy) | 1245 | 1250 |
| C-Br Stretch | 680 | 685 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal checks to prevent artifact generation and ensure data reproducibility.
Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
NMR spectroscopy provides unparalleled detail regarding the molecular framework, but requires precise parameter optimization for highly substituted heterocycles (3)[3].
-
Sample Preparation : Dissolve 15 mg of the indole derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is selected over DMSO-d₆ to prevent solvent-induced hydrogen bonding with the indole N-H proton, which causes unpredictable downfield shifts and line broadening that obscure coupling constants.
-
Self-Validation Check: The inclusion of 0.03% v/v Tetramethylsilane (TMS) acts as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the instrument's magnetic field lock and shim parameters must be recalibrated before data acceptance.
-
-
¹H NMR Acquisition : Acquire using a 400 MHz spectrometer with a 30° pulse angle and a 1.5-second relaxation delay.
-
Causality: The 30° pulse ensures the magnetization vector recovers quickly, allowing for accurate, quantitative integration of the sterically hindered N-H proton.
-
-
¹³C NMR Acquisition : Acquire proton-decoupled spectra with the relaxation delay extended to 4.0–5.0 seconds.
-
Causality: Highly substituted indoles contain multiple quaternary carbons (C-4, C-6, C-7). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay would result in these critical structural peaks disappearing into the baseline noise.
-
Protocol B: Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy
Infrared spectroscopy is vital for confirming the presence of conjugated systems and the methoxy ether linkage, complementing the proton shifts observed in NMR (4)[4].
-
Background Calibration : Perform a 32-scan background acquisition of the empty ATR crystal.
-
Self-Validation Check: The background spectrum must show baseline noise <0.01 absorbance units in the 4000-400 cm⁻¹ range. Any atmospheric CO₂ (2350 cm⁻¹) or water vapor (3500-3900 cm⁻¹) peaks indicate a compromised purge system, invalidating subsequent sample runs.
-
-
Sample Acquisition : Place 2-3 mg of the solid compound directly onto the diamond ATR crystal and apply consistent pressure using the anvil.
-
Causality: We explicitly avoid the traditional KBr pellet method for halogenated indoles. Under the high pressure required to press a KBr disc, solid-state halide exchange can occur between the potassium bromide matrix and the C-Br bond of the analyte, artificially shifting the halogen stretching frequencies. ATR preserves the true solid-state structure.
-
Workflow & Mechanistic Visualizations
To conceptualize the analytical logic and the downstream application of these indole derivatives, the following structural workflows are provided.
Caption: Self-validating spectroscopic workflow for indole derivative elucidation.
Caption: Mechanistic pathway of substituted indoles as competitive kinase inhibitors.
Conclusion
The accurate characterization of 4-bromo-6-methoxy-7-methyl-1H-indole requires a nuanced understanding of how multiple substituents influence electronic distribution. By employing self-validating protocols—such as extended relaxation delays for quaternary carbons in NMR and the utilization of ATR-FTIR to prevent pressure-induced halide exchange—researchers can ensure the highest degree of scientific integrity in their structural elucidation workflows.
References
-
Characterization of Novel Spiroxyindoles Through NMR and IR Spectroscopic Analysis. ER Publications. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
Sources
Safety Operating Guide
4-bromo-6-methoxy-7-methyl-1H-indole proper disposal procedures
As a Senior Application Scientist, I recognize that the introduction of halogenated building blocks like 4-bromo-6-methoxy-7-methyl-1H-indole into drug development workflows necessitates a fundamental shift in waste management strategy. The covalent bromine atom in this indole derivative fundamentally alters its environmental persistence, toxicity profile, and regulatory classification compared to non-halogenated indoles.
This guide provides a self-validating, step-by-step operational framework for researchers to ensure stringent laboratory safety, mechanistic understanding of the hazards, and absolute compliance with environmental regulations.
Physicochemical Hazard Profiling & Causality
Before executing any disposal protocol, it is critical to understand the causality behind the hazards. Brominated indoles pose significant ecological risks; research indicates that these compounds exhibit high aquatic toxicity, with median effect concentrations (EC50) for marine organisms like Vibrio fischeri ranging from 0.08 to 21.7 mg/L[1]. Furthermore, analogous brominated indoles are classified under the Globally Harmonized System (GHS) as harmful if swallowed, and highly irritating to the skin, eyes, and respiratory tract[2].
Table 1: Quantitative Hazard Data and Operational Implications
| Parameter | Value / Classification | Source | Mechanistic Implication for Disposal |
| GHS Classification | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [2] | Necessitates contact-preventative PPE (nitrile gloves, goggles) and respiratory protection (N95) during handling. |
| Aquatic Toxicity (EC50) | 0.08 - 21.7 mg/L (V. fischeri) | [1] | High risk to aquatic ecosystems; strictly prohibits drain disposal or uncontained environmental release. |
| Halogen Content | Contains covalently bound Bromine | [3] | Requires segregation into halogenated waste streams to prevent toxic dioxin/furan formation during incineration. |
| Solubility Profile | Soluble in organics (e.g., DMSO, DCM); Insoluble in water | [2] | Spill cleanup requires inert organic absorbents rather than aqueous washing, which disperses the compound. |
Step-by-Step Operational Methodologies
Protocol A: Bench-Level Handling and Spill Containment
To prevent the generation of unmanageable hazardous waste, primary containment is essential. The following self-validating steps ensure that any accidental release is contained before it enters the broader laboratory environment.
-
Preparation & PPE : Don appropriate personal protective equipment, including chemical safety goggles, a standard lab coat, and chemical-resistant nitrile gloves. Causality: Nitrile is specifically selected for its resistance to the organic solvents typically used to dissolve indole derivatives[2].
-
Environmental Control : Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood. Causality: This mitigates the inhalation of fine crystalline dust, addressing the H335 respiratory irritation hazard[2].
-
Spill Response (Solid) : In the event of a powder spill, do not use water. Because indoles are highly hydrophobic, water will only disperse the compound. Instead, gently sweep the powder using a damp absorbent pad (moistened with a compatible solvent like ethanol) to prevent aerosolization. Place the pad into a designated solid hazardous waste container[2].
-
Decontamination : Scrub the affected area with a detergent solution, followed by a solvent wipe (e.g., isopropanol), ensuring all wipes are disposed of as halogenated solid waste[2].
Protocol B: Waste Segregation and Disposal Procedures
The presence of bromine dictates that this compound must be treated under stringent halogenated waste protocols, aligning with EPA and RCRA guidelines[3].
-
Primary Segregation : Immediately segregate waste at the point of generation into "Solid" (contaminated PPE, weighing paper, empty vials) and "Liquid" (reaction filtrates, mother liquors) streams[4].
-
Halogenated Routing : Route all liquid waste containing 4-bromo-6-methoxy-7-methyl-1H-indole into a designated "Halogenated Organic Waste" carboy. Causality: Even if the primary reaction solvent is non-halogenated (e.g., ethyl acetate), the dissolved brominated active pharmaceutical ingredient (API) contributes to the total halogen content. Under EPA guidelines, significant halogen concentrations trigger strict halogenated waste regulations[3].
-
Regulatory Labeling : Label all containers explicitly with the words "HAZARDOUS WASTE". The label must include the full chemical name ("4-bromo-6-methoxy-7-methyl-1H-indole") and the estimated percent composition. Causality: Using abbreviations or structural formulas violates RCRA labeling requirements and endangers downstream waste handlers[4].
-
Secondary Containment : Store the waste carboys in secondary containment trays segregated from incompatible chemicals (e.g., strong oxidizers or strong acids)[4].
-
Final Disposal : Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor. The waste must be slated for high-temperature incineration equipped with scrubbers. Causality: Standard incineration of brominated compounds can generate highly corrosive hydrobromic acid (HBr) gas; specialized scrubbers neutralize this byproduct[2].
Waste Segregation Decision Logic
The following diagram illustrates the validated workflow for segregating brominated indole waste to ensure regulatory compliance and environmental protection.
Workflow for the segregation and disposal of halogenated indole waste streams.
References
-
ResearchGate : Brominated Indoles and Phenols in Marine Sediment and Water Extracts from the North and Baltic Seas–Concentrations and Effects. URL:[Link]
-
Purdue Engineering : Guidelines: Handling and Disposal of Chemicals. URL: [Link]
-
U.S. Environmental Protection Agency (EPA) : Solvents in the Workplace - How to Determine if They Are Hazardous Waste. URL: [Link]
Sources
Personal protective equipment for handling 4-bromo-6-methoxy-7-methyl-1H-indole
Technical Safety & Operational Guide: Handling 4-Bromo-6-methoxy-7-methyl-1H-indole
As drug development professionals and application scientists, we frequently encounter complex halogenated aromatic intermediates. 4-Bromo-6-methoxy-7-methyl-1H-indole (CAS: 1082040-81-0) is a highly valuable building block in the synthesis of kinase inhibitors and CNS-active therapeutics[1][2]. However, its specific structural features demand rigorous, mechanistically grounded safety protocols.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind our safety choices, providing you with a self-validating operational and disposal framework.
Mechanistic Hazard Profile: Why Specific PPE is Required
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-Bromo-6-methoxy-7-methyl-1H-indole presents several distinct physicochemical hazards[2][3][4]:
-
High Lipophilicity (The Indole Core): The fused bicyclic indole ring is highly lipophilic. If the powder contacts bare skin, it rapidly partitions into the lipid bilayers of the stratum corneum, leading to systemic absorption and severe dermal irritation (GHS H315)[3][4].
-
Reactivity & Sensitization (The Bromo-Substituent): Halogenated aromatics can act as sensitizers. The heavy bromine atom increases the compound's density and fine-powder aerosolization risk, necessitating strict respiratory and ocular protection against micro-particulates (GHS H318, H335)[4].
-
Oxidative Susceptibility: The electron-donating methoxy (-OCH3) and methyl (-CH3) groups make the indole ring electron-rich and susceptible to oxidation. Exposure to strong oxidizers or UV light can generate reactive, toxic degradation byproducts.
Personal Protective Equipment (PPE) Matrix
Based on the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standards[5], PPE must be selected based on a rigorous hazard assessment. Because latex degrades rapidly upon exposure to non-polar aromatics, it is strictly prohibited when handling this compound.
Table 1: Quantitative PPE Specifications for Halogenated Indoles
| PPE Category | Recommended Material | Min. Thickness | Breakthrough Time | Mechanistic Rationale |
| Primary Gloves | Nitrile Rubber (NBR) | 0.11 mm | > 480 min (Dust) | Nitrile provides superior chemical resistance to lipophilic aromatic compounds compared to latex. |
| Secondary Gloves | Neoprene (for bulk handling) | 0.40 mm | > 480 min (Solvent) | Used if the indole is dissolved in carrier solvents (e.g., DCM, DMF) which rapidly permeate standard nitrile. |
| Eye Protection | Polycarbonate Splash Goggles | N/A | N/A | ANSI Z87.1+ compliant. Prevents aerosolized brominated dust from contacting the aqueous environment of the cornea[6]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | N/A | Knit cuffs prevent wrist exposure. FR material is required if handling alongside flammable solvents[7]. |
| Respiratory | N95 / P100 Particulate Mask | N/A | N/A | Required only if engineering controls (fume hood) fail or during bulk powder transfer[4]. |
Operational Workflow & Exposure Mitigation
The following step-by-step methodology ensures a self-validating system where safety is confirmed before the chemical is ever exposed to the ambient environment.
Phase 1: Pre-Operation Verification (Self-Validating)
-
Verify Engineering Controls: Do not rely solely on the digital fume hood monitor. Self-Validation Step: Tape a 1-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the fume hood sash. An inward deflection of >45 degrees visually confirms adequate negative pressure (>100 FPM).
-
Don PPE Sequentially: Put on the FR lab coat, followed by chemical splash goggles. Don the primary nitrile gloves, ensuring the cuffs are pulled over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.
Phase 2: Aseptic Dispensing Protocol
-
Static Mitigation: Brominated indole powders are prone to static cling, increasing aerosolization risk. Wipe the exterior of the chemical bottle and the weighing spatula with an anti-static cloth before opening.
-
Transfer: Open the container only when fully inside the verified fume hood. Use a closed-system transfer or anti-static weigh boats.
-
Sash Positioning: Keep the fume hood sash pulled down to the lowest ergonomically feasible level (typically below the operator's breathing zone) during the entire weighing process.
Workflow for the safe handling, exposure mitigation, and disposal of halogenated indole derivatives.
Decontamination and Disposal Plan
Improper disposal of halogenated aromatics poses severe environmental and regulatory risks. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed stringently[8][9].
Surface Decontamination
Because 4-bromo-6-methoxy-7-methyl-1H-indole is highly lipophilic, water is ineffective for cleaning spills.
-
Solvent Wipe: Dampen a task wipe with Isopropyl Alcohol (IPA) or Ethanol to dissolve residual powder on spatulas, balances, and hood surfaces.
-
Secondary Clean: Follow the solvent wipe with a standard laboratory detergent and water wipe to remove any remaining solvent residue.
Waste Disposal Protocol
-
Solid Waste: All contaminated consumables (weigh boats, task wipes, primary gloves) must be placed in a designated solid hazardous waste container labeled "Toxic Solid Waste - Halogenated Organics"[10].
-
Liquid Waste: If the indole is dissolved in a solvent during your workflow, the resulting mixture must be collected in a carboy strictly designated for Halogenated Organic Liquid Waste . Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and risks exothermic cross-reactions[11][12].
-
Storage: Seal waste containers tightly and store them in a secondary containment tray away from light and strong oxidizing agents until collected by your EHS department[3].
References
-
Department of Toxic Substances Control (CA.gov). (2025). Defining Hazardous Waste. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Minnesota Counties Intergovernmental Trust. (2023). Personal Protective Equipment: The OSHA Standard (29 CFR 1910.132). Retrieved from [Link]
Sources
- 1. 1359703-75-5|4-Bromo-6-methoxy-7-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 1359703-75-5|4-Bromo-6-methoxy-7-methylquinoline|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. isotope.com [isotope.com]
- 5. mcit.org [mcit.org]
- 6. automation.honeywell.com [automation.honeywell.com]
- 7. Personal Protective Equipment (PPE) | Loyola University Chicago [luc.edu]
- 8. Hazardous waste - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. portal.ct.gov [portal.ct.gov]
- 12. Hazardous waste | Better Health Channel [betterhealth.vic.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
